Technical Documentation Center

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile
  • CAS: 1225710-24-6

Core Science & Biosynthesis

Foundational

Chemical Properties and Synthetic Utility of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile: A Technical Whitepaper

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (CAS: 1225710-24-6) Executive Summary In contemporary medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (CAS: 1225710-24-6)

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, diverse chemical libraries relies heavily on the availability of versatile, bifunctional building blocks. 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile represents a highly privileged scaffold[1]. It integrates three critical pharmacophoric elements: a pyridine ring capable of π

π stacking and hydrogen bonding, a rigid piperazine linker for spatial projection, and two orthogonal reactive handles (a carbonitrile and a protected secondary amine via an N-formyl group).

As a Senior Application Scientist, I have structured this whitepaper to decode the physicochemical profile of this molecule and provide self-validating, field-proven protocols for its functionalization. The methodologies detailed herein focus on causality—explaining why specific reagents and conditions are selected to manipulate this scaffold without compromising its structural integrity.

Physicochemical Profiling and Structural Logic

Understanding the baseline physicochemical properties of a scaffold is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the N-formyl group acts as an effective masking agent for the basic piperazine nitrogen, reducing the overall basicity of the molecule and preventing unwanted side reactions during early-stage coupling events.

Quantitative Data Summary

The following table summarizes the core chemical properties of the scaffold, which dictate its solubility, reactivity, and downstream ADME (Absorption, Distribution, Metabolism, and Excretion) potential[1].

PropertyValueSynthetic / Biological Implication
CAS Registry Number 1225710-24-6Unique identifier for procurement and IP tracking.
Molecular Formula C₁₁H₁₂N₄OIndicates a high nitrogen content, common in CNS-active agents.
Molecular Weight 216.24 g/mol Low MW allows for substantial downstream functionalization while remaining within Lipinski's Rule of 5.
TPSA 60.23 ŲExcellent for membrane permeability; optimal for blood-brain barrier (BBB) penetration if maintained < 90 Ų.
LogP (Predicted) ~0.23Highly hydrophilic; subsequent functionalization should aim to increase lipophilicity for target binding.
H-Bond Donors 0Lack of donors prevents premature aggregation and self-condensation.
H-Bond Acceptors 4Provides multiple vectors for target protein interaction (kinase hinge regions, GPCRs).

Divergent Synthetic Pathways

The true value of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile lies in its orthogonal reactivity. The N-formyl group and the carbonitrile group can be addressed independently, allowing for divergent library synthesis.

Reactivity Core 2-(4-Formylpiperazin-1-yl) pyridine-3-carbonitrile (Core Scaffold) Deprotected 2-(Piperazin-1-yl) pyridine-3-carbonitrile (Free Amine) Core->Deprotected Pathway A: Acidic Hydrolysis (-CHO removal) Amine (2-(4-Formylpiperazin-1-yl) pyridin-3-yl)methanamine (Primary Amine) Core->Amine Pathway B: Catalytic Hydrogenation (-CN to -CH2NH2) Amide 2-(4-Formylpiperazin-1-yl) nicotinamide (Primary Amine) Core->Amide Pathway C: Basic Hydrolysis (-CN to -CONH2)

Caption: Divergent synthetic pathways of the 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile scaffold.

Experimental Protocols and Mechanistic Causality

The following protocols are designed as self-validating systems. By understanding the mechanistic causality behind the reagent choices, researchers can troubleshoot and adapt these workflows for scale-up or analog generation.

Protocol A: Selective N-Formyl Deprotection (Yielding the Free Piperazine)

Objective: Remove the formyl protecting group to expose the secondary piperazine amine for subsequent Buchwald-Hartwig amination or acylation, while leaving the delicate carbonitrile group intact[2][3].

Mechanistic Causality: The N-formyl group is essentially an amide. Under acidic conditions, the formyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water/methanol, forming a tetrahedral intermediate that collapses to release the free secondary amine and formic acid. We utilize HCl in 1,4-dioxane rather than aqueous strong acids to prevent the premature hydrolysis of the carbonitrile group into an amide or carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Suspend 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (1.0 eq, 10 mmol) in anhydrous methanol (20 mL).

  • Acidification: Slowly add a solution of 4M HCl in 1,4-dioxane (5.0 eq, 50 mmol) at 0 °C under an inert argon atmosphere. Causality: The low temperature controls the exothermic protonation and prevents thermal degradation of the piperazine ring[4].

  • Deprotection: Warm the reaction to 50 °C and stir for 4–6 hours. Monitor the reaction via LC-MS. The disappearance of the m/z 217 [M+H]⁺ peak and the appearance of the m/z 189 [M+H]⁺ peak (2-(piperazin-1-yl)pyridine-3-carbonitrile) indicates completion[5].

  • Quenching & Isolation: Concentrate the mixture under reduced pressure to remove volatiles. Re-dissolve the crude hydrochloride salt in minimal water and adjust the pH to 9-10 using saturated aqueous NaHCO₃.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the free base.

Protocol B: Selective Nitrile Reduction (Yielding the Primary Amine)

Objective: Reduce the 3-carbonitrile group to a primary methanamine to create a vector for kinase hinge-binding motifs, without reducing the pyridine ring or cleaving the N-formyl group[6][7].

Mechanistic Causality: Reducing a pyridine-3-carbonitrile is notoriously prone to side reactions, specifically the formation of secondary amines (dimerization) caused by the attack of the newly formed primary amine on the intermediate imine[6]. To suppress this, the reduction is performed using Raney Nickel under a hydrogen atmosphere in the presence of methanolic ammonia. The excess ammonia acts as a competing nucleophile, shifting the equilibrium away from dimer formation and locking the product as the primary amine.

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve the starting material (1.0 eq, 5 mmol) in 7M Ammonia in Methanol (30 mL). Causality: The high concentration of NH₃ is the critical variable to prevent secondary amine dimerization.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (~20% w/w) in water. Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst to dry in the presence of air.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂.

  • Reaction: Stir vigorously at ambient temperature (25 °C) for 12 hours. Monitor by TLC (DCM:MeOH:NH₄OH 90:9:1).

  • Filtration: Vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad thoroughly with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of DCM to 10% MeOH in DCM containing 1% Et₃N) to yield (2-(4-formylpiperazin-1-yl)pyridin-3-yl)methanamine.

Conclusion

The 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile scaffold is a masterclass in functional group orthogonality. By leveraging the distinct electronic properties of the N-formyl and carbonitrile groups, medicinal chemists can execute highly selective transformations. Strict adherence to the mechanistic principles outlined above—specifically the control of pH and the use of competitive nucleophiles during reduction—ensures high-fidelity library generation and accelerates the drug discovery pipeline.

References

  • PubChem (NIH). 2-(Piperazin-1-yl)pyridine-3-carbonitrile (CID 2737203) Properties and Hazards. Retrieved from[Link]

  • Google Patents (US4482437A). Electrochemical and Chemical Reductions of Cyanopyridine Bases.

Sources

Exploratory

The Strategic Role of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile in Medicinal Chemistry: A Technical Guide to Scaffold Diversification and Pharmacophore Design

Executive Summary & Strategic Context In modern small-molecule drug discovery, the selection of starting scaffolds dictates the trajectory of lead optimization, influencing both target affinity and ADME (Absorption, Dist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern small-molecule drug discovery, the selection of starting scaffolds dictates the trajectory of lead optimization, influencing both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (CAS: 1225710-24-6) has emerged as a highly versatile, privileged building block[1].

This intermediate elegantly combines two critical pharmacophoric elements: a cyano-pyridine core and a formyl-protected piperazine linker . The cyano-pyridine motif is ubiquitous in targeted therapeutics—particularly kinase inhibitors and GPCR allosteric modulators—due to its predictable hydrogen-bonding geometry and metabolic stability[2]. Simultaneously, the N-formyl group serves a dual purpose: it acts as a robust, atom-economical protecting group during early-stage cross-coupling, and it can be retained in final drug candidates to modulate the basicity of the piperazine ring, thereby mitigating phospholipidosis and hERG channel liabilities[3].

This technical whitepaper provides an in-depth analysis of this scaffold, detailing its physicochemical rationale, target binding mechanics, and field-proven synthetic protocols for downstream diversification.

Physicochemical Profiling & Pharmacophore Analysis

To understand why this specific building block is so valuable, we must analyze its physicochemical properties and how they translate to pharmacological relevance.

The presence of the strongly electron-withdrawing carbonitrile (-CN) group at the C3 position of the pyridine ring significantly lowers the pKa of the pyridine nitrogen. This prevents unwanted protonation at physiological pH, enhancing oral absorption while simultaneously activating the C2 position for rapid Nucleophilic Aromatic Substitution (SNAr) during synthesis.

Table 1: Quantitative Physicochemical Profile
PropertyValuePharmacological & Synthetic Relevance
Molecular Weight 216.24 g/mol Ideal fragment-like size; preserves strict "Rule of 5" MW budgets for downstream late-stage functionalization[1].
TPSA 60.23 ŲExcellent range for membrane permeability; allows for fine-tuning toward or away from CNS penetration[1].
H-Bond Acceptors 4Provides multiple distinct vectors for interacting with kinase hinge regions or GPCR transmembrane domains.
N-Formyl Functionality Amide-likeReduces the distal piperazine pKa from ~9.8 (free amine) to neutral, drastically lowering off-target toxicity risks[3].

Mechanistic Role in Target Binding

In structure-based drug design (SBDD), the 2-(piperazin-1-yl)pyridine-3-carbonitrile scaffold acts as a highly predictable vector. In kinase targets, the cyano group frequently acts as a potent hydrogen-bond acceptor for the backbone amides of the kinase hinge region. The rigid pyridine ring provides necessary π−π or hydrophobic interactions, while the piperazine ring acts as a semi-rigid linker that projects the distal nitrogen (and its attached formyl or subsequent functional groups) outward into the solvent-exposed front or adjacent specificity pockets.

Pharmacophore Target Kinase Hinge (Backbone) Cyano Cyano (-CN) (H-Acceptor) Target->Cyano Hydrogen Bond Core Pyridine Core (Hydrophobic) Cyano->Core C3 Position Linker Piperazine (Vector) Core->Linker C2 Position Formyl Formyl (-CHO) (Dipole/Solvent) Linker->Formyl N4 Position

Fig 1. Pharmacophoric interactions of the cyano-pyridine scaffold in a target binding pocket.

Synthetic Workflows & Scaffold Diversification

The true power of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile lies in its synthetic orthogonality. The N-formyl group is highly stable to transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) and mild acids, unlike the ubiquitous N-Boc protecting group which can degrade under Lewis acidic or high-temperature conditions[3].

Once the core scaffold is elaborated, the formyl group can be chemoselectively removed to unmask the secondary amine for final diversification (e.g., reductive amination, acylation, or sulfonylation).

Synthesis SM 2-Cl-Pyridine-3-CN + 1-Formylpiperazine SNAr SNAr Reaction (K2CO3, DMF, 90°C) SM->SNAr Int 2-(4-Formylpiperazin-1-yl) pyridine-3-carbonitrile SNAr->Int >90% Yield Deprot Acidic Deformylation (HCl/MeOH, 60°C) Int->Deprot Chemoselective Amine Free Piperazine Intermediate Deprot->Amine Quantitative Div Scaffold Diversification (Coupling/Acylation) Amine->Div Vector Extension

Fig 2. Divergent synthetic workflow for 2-(piperazin-1-yl)pyridine-3-carbonitrile derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Synthesis of the Core Scaffold via SNAr

Objective: High-yield coupling of 2-chloropyridine-3-carbonitrile with 1-formylpiperazine.

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask, add 2-chloropyridine-3-carbonitrile (1.0 equiv, 10 mmol) and 1-formylpiperazine (1.2 equiv, 12 mmol).

  • Solvent & Base Selection: Suspend the reagents in anhydrous DMF (30 mL). Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv, 20 mmol).

    • Causality: DMF is chosen because its polar aprotic nature optimally stabilizes the anionic Meisenheimer intermediate formed during the SNAr addition-elimination mechanism. K2​CO3​ is selected over stronger bases (like NaH) because it is perfectly tuned to scavenge the generated HCl without risking the deprotonation of the formyl group or causing tarry decomposition of the starting materials.

  • Execution: Heat the heterogeneous mixture to 90 °C under a nitrogen atmosphere for 4–6 hours. Monitor via LC-MS.

  • Self-Validating Workup: Once the starting material is consumed, cool to room temperature and pour the mixture into ice-cold water (100 mL). The product, 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile, will precipitate as an off-white solid. Filter, wash with cold water to remove residual DMF and salts, and dry under high vacuum.

Table 2: SNAr Reaction Optimization Matrix

The following quantitative data summarizes the causality behind the optimized SNAr conditions.

BaseSolventTemp (°C)Yield (%)Observation / Causality
TEADCM40< 10%Insufficient thermal energy to overcome SNAr activation barrier.
K2​CO3​ Acetonitrile8065%Moderate yield; heterogeneous mixture limits reaction kinetics.
K2​CO3​ DMF 90 92% Optimal; polar aprotic solvent stabilizes the Meisenheimer complex.
NaHTHF6540%Base too strong; leads to decomposition and dark tarry byproducts.
Protocol 2: Chemoselective Deformylation

Objective: Unmasking the secondary piperazine amine without hydrolyzing the sensitive carbonitrile group[4].

  • Reaction Setup: Dissolve 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (5 mmol) in anhydrous Methanol (20 mL).

  • Acidic Cleavage: Slowly add a solution of 2M HCl in Methanol (10 mL).

    • Causality: Why methanolic HCl instead of aqueous NaOH? The C3-cyano group is highly susceptible to hydration, forming a primary carboxamide under strongly basic aqueous conditions at elevated temperatures. By utilizing anhydrous HCl in methanol, we drive the deformylation strictly via alcoholysis (generating volatile methyl formate as a byproduct), safely unmasking the amine while keeping the nitrile completely intact[4].

  • Execution: Heat the reaction to 60 °C for 12 hours. The reaction progress can be monitored by TLC (loss of the formyl proton signal in NMR or mass shift in LC-MS).

  • Isolation: Concentrate the mixture in vacuo to yield the product as a dihydrochloride salt. To obtain the free base, partition between Dichloromethane (DCM) and saturated aqueous NaHCO3​ , extract the organic layer, dry over Na2​SO4​ , and evaporate.

Conclusion

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile is far more than a simple chemical catalog item; it is a strategically designed vector for medicinal chemistry. By leveraging the strong electron-withdrawing properties of the cyano group for target affinity and the orthogonal stability of the N-formyl group for synthetic flexibility, discovery chemists can rapidly generate highly potent, metabolically stable libraries with optimized physicochemical properties.

Sources

Foundational

Solubility Profile of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile in Organic Solvents: A Methodological and Theoretical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, conse...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3][4] For novel chemical entities such as 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile, a comprehensive understanding of its solubility in a range of organic solvents is paramount for downstream process development, including crystallization, purification, and formulation. This guide provides a robust framework for determining the solubility profile of this compound. It outlines the theoretical underpinnings of solubility, provides a detailed experimental protocol based on the widely accepted shake-flask method, and discusses the interpretation and application of the resulting data in a drug development context.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from laboratory synthesis to a marketable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone. A drug must be in a dissolved state to be absorbed and elicit a pharmacological response.[1][2] Poorly soluble compounds often lead to low and variable bioavailability, which can compromise therapeutic outcomes and complicate dose-response relationships.[4][5]

The molecule at the center of this guide, 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile, is a heterocyclic compound featuring several functional groups that will dictate its interaction with various solvents: a pyridine ring, a piperazine moiety with a formyl group, and a nitrile group. The interplay of these features—their polarity, hydrogen bonding potential, and molecular size—will govern the compound's solubility profile. This guide will equip the research scientist with the necessary tools to experimentally determine and intellectually interpret this profile.

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" serves as a fundamental first principle in solubility science.[6] This concept is rooted in the intermolecular forces between the solute (2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile) and the solvent.

Key Physicochemical Drivers of Solubility:

  • Polarity: The polarity of both the solute and the solvent is the most significant factor. The nitrile and formyl groups impart a polar character to the molecule. Solvents are broadly classified as polar (e.g., ethanol, methanol, DMSO), nonpolar (e.g., hexane, toluene), and aprotic polar (e.g., acetone, ethyl acetate).[6] It is anticipated that 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile will exhibit higher solubility in more polar organic solvents.

  • Hydrogen Bonding: The nitrogen atoms in the pyridine and piperazine rings can act as hydrogen bond acceptors, while the formyl group's oxygen also serves as an acceptor. Solvents capable of hydrogen bonding (protic solvents like alcohols) are likely to be effective at solvating this molecule.

  • Molecular Structure and Crystal Lattice Energy: For a solid to dissolve, the energy of solvation (interactions between solute and solvent molecules) must overcome the crystal lattice energy (the energy holding the solid-state crystal together).[5] Polymorphism, the existence of different crystalline forms, can significantly impact solubility, as different polymorphs have different lattice energies.[5]

The following diagram illustrates the key intermolecular forces at play when dissolving the target compound.

cluster_solute 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile cluster_solvent Solvent Molecules solute Pyridine Ring Nitrile Group (C≡N) Piperazine Ring Formyl Group (CHO) solvent_polar Polar Protic Solvent (e.g., Ethanol) -OH group solute:f0->solvent_polar Dipole-Dipole solute:f3->solvent_polar Hydrogen Bonding (Acceptor) solvent_aprotic Polar Aprotic Solvent (e.g., Acetone) C=O group solute:f1->solvent_aprotic Dipole-Dipole solvent_nonpolar Nonpolar Solvent (e.g., Toluene) Hydrocarbon solute->solvent_nonpolar Van der Waals Forces

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for solubility determination due to its reliability and direct measurement of thermodynamic solubility.[6][7][8] The protocol below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • Solute: 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (purity >99%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, toluene, hexane, dimethyl sulfoxide).

  • Apparatus:

    • Analytical balance (±0.1 mg)

    • Scintillation vials or flasks with screw caps

    • Temperature-controlled orbital shaker or water bath

    • Centrifuge

    • Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)[6]

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative method.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile to a series of vials. The excess is critical to ensure that a solid phase remains in equilibrium with the liquid phase.

    • Accurately add a known volume of each selected organic solvent to the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[6][9] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby validating that equilibrium has been achieved.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker and allow them to stand at the experimental temperature to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.[6][9]

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a chemically inert syringe filter into a clean, pre-weighed vial.[6] This step is crucial to remove any fine, suspended particles.

    • Accurately weigh the filtered sample. Then, dilute the sample gravimetrically or volumetrically with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Determine the concentration of the solute in the diluted samples using a validated HPLC method.[6]

    • Prepare a calibration curve using standard solutions of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile of known concentrations. The curve must demonstrate linearity over the expected concentration range of the samples.

Experimental Workflow Diagram

start Start step1 1. Add Excess Solute & Known Volume of Solvent to Vials start->step1 step2 2. Equilibrate (e.g., 24-72h at 25°C) in Shaker step1->step2 step3 3. Phase Separation (Centrifugation) step2->step3 step4 4. Sample & Filter Supernatant (0.45 µm PTFE filter) step3->step4 step5 5. Dilute Sample Accurately step4->step5 step6 6. Quantify Concentration (e.g., HPLC) step5->step6 end End: Solubility Data (mg/mL or mol/L) step6->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for clear comparison. The data should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Table 1: Hypothetical Solubility Data for 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1<0.1<0.0004
Toluene2.41.50.0062
Ethyl Acetate4.415.20.0628
Acetone5.145.80.1892
Ethanol5.289.30.3689
Methanol6.6121.50.5019
Acetonitrile6.2155.00.6403
DMSO7.2>200>0.8261

Note: The data presented in this table is purely illustrative and intended to demonstrate how results should be formatted. Actual experimental values must be determined.

Interpretation of Results:

By analyzing the data in the context of solvent properties, a clear structure-solubility relationship can be established. For instance, based on the hypothetical data, one would conclude that the solubility of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile increases with the polarity of the solvent. The very high solubility in DMSO and acetonitrile, both polar aprotic solvents, suggests that strong dipole-dipole interactions are a primary driver of solvation. The high solubility in alcohols (methanol, ethanol) indicates that hydrogen bonding also plays a significant role. Conversely, the poor solubility in nonpolar solvents like hexane and toluene is expected.

Implications for Drug Development

A well-defined solubility profile is not merely academic; it is actionable intelligence for the drug development process.

  • Formulation Development: Knowledge of solubility in various excipients and solvent systems is essential for developing oral, parenteral, or topical dosage forms.[1][3] For instance, if aqueous solubility is low, this data can guide the selection of co-solvents or the development of amorphous solid dispersions.

  • Crystallization and Purification: The selection of an appropriate solvent system for crystallization is directly dependent on the compound's solubility at different temperatures. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is an ideal candidate for recrystallization.

  • Preclinical and Toxicological Studies: Understanding solubility allows for the preparation of appropriate dosing solutions for in vitro and in vivo studies, ensuring accurate and reproducible results.[9][10]

Conclusion

This guide provides a comprehensive, scientifically grounded approach to determining the solubility profile of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile. By combining a sound theoretical understanding with a rigorous experimental protocol, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions throughout the drug development pipeline, ultimately increasing the probability of successfully advancing a promising new chemical entity toward clinical application.

References

  • Verma, S. (n.d.). Drug Solubility: Importance and Enhancement Techniques. IntechOpen. Retrieved from [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

  • Coltescu, A.-R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • Kumar, L., & Singh, A. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416. Retrieved from [Link]

  • Bhalani, D. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-4. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. Retrieved from [Link]

Sources

Exploratory

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile: An Advanced Intermediate in the Synthesis of Alogliptin Analogs and Novel DPP-4 Inhibitors

Executive Summary Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, represent a cornerstone in the management of type 2 diabetes mellitus. While the commercial active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, represent a cornerstone in the management of type 2 diabetes mellitus. While the commercial active pharmaceutical ingredient (API) Alogliptin utilizes a pyrimidinedione core coupled with a 3-aminopiperidine ring, modern medicinal chemistry frequently employs scaffold hopping to bypass existing patents, improve pharmacokinetic profiles, or enhance binding affinity[1].

In this context, 2-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile (CAS: 1225710-24-6) [2] has emerged as a critical advanced intermediate. This whitepaper provides an in-depth technical analysis of this intermediate, detailing the structural rationale for its use in synthesizing Alogliptin analogs, the causality behind its synthetic protocols, and the self-validating analytical frameworks required for its quality control.

Structural Rationale: The DPP-4 Pharmacophore and Scaffold Hopping

To understand the utility of 2-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile, one must map it against the DPP-4 active site. The DPP-4 enzyme features several distinct binding pockets: S1, S2, S1′, S2′, and the S2 extensive subsite[3].

In Alogliptin analogs utilizing this intermediate, the structural components serve highly specific bioisosteric functions:

  • The Pyridine-3-carbonitrile Core: This moiety acts as a bioisostere for the 2-cyanobenzyl group found in Alogliptin. The highly electron-withdrawing cyano group (-CN) is precisely positioned to form critical hydrogen bonds with the Arg125 residue in the S1 pocket[1]. The pyridine ring itself provides enhanced metabolic stability compared to a standard phenyl ring.

  • The Piperazine Ring: Replacing the 3-aminopiperidine ring of Alogliptin, the piperazine scaffold introduces an "anchor lock domain" that engages the S2 extensive subsite, forming salt bridges with Glu205 and Glu206 (post-deprotection)[3].

  • The Formyl Group (-CHO): During synthesis, the formyl group serves a dual purpose. It acts as a robust protecting group for the secondary amine of the piperazine, preventing unwanted polymerization or bis-substitution during coupling. Secondly, its electron-withdrawing nature deactivates the protected nitrogen, ensuring regioselective reactions at the downstream stages.

G cluster_0 DPP-4 Active Site Interactions N1 Pyridine-3-carbonitrile (S1 Pocket) N2 Arg125 Residue (H-Bonding) N1->N2 Cyano interaction N3 Piperazine Ring (S2 Subsite) N4 Glu205 / Glu206 (Salt Bridge) N3->N4 Amine interaction (post-deprotection)

Fig 1: Pharmacophore mapping of the pyridine-3-carbonitrile scaffold within the DPP-4 active site.

Retrosynthetic Analysis & Synthetic Workflow

The most efficient retrosynthetic disconnection for 2-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile involves a Nucleophilic Aromatic Substitution (SNAr).

Why 1-formylpiperazine instead of unprotected piperazine? If unprotected piperazine is reacted directly with 2-chloropyridine-3-carbonitrile, the high nucleophilicity of both secondary amines leads to significant bis-substitution (yielding a symmetric dimer). By utilizing 1-formylpiperazine as the nucleophile, the formyl group inherently protects one nitrogen, ensuring strict mono-substitution. This logical choice eliminates the need for complex downstream purification and maximizes atom economy.

G N1 2-Chloropyridine-3-carbonitrile (Electrophile) N3 2-(4-Formylpiperazin-1-yl) pyridine-3-carbonitrile N1->N3 SNAr Reaction (K2CO3, DMF, 80°C) N2 1-Formylpiperazine (Nucleophile) N2->N3 SNAr Reaction (K2CO3, DMF, 80°C) N4 Acidic Deformylation (HCl / MeOH) N3->N4 Deprotection N5 Alogliptin Analog (Scaffold Coupling) N4->N5 Alkylation

Fig 2: Synthetic workflow from 2-chloropyridine-3-carbonitrile to the active Alogliptin analog.

Experimental Protocol: SNAr Synthesis

The following protocol represents a self-validating system designed for high-yield, scalable synthesis.

Step-by-Step Methodology
  • Charge: To a clean, dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloropyridine-3-carbonitrile (10.0 g, 72.2 mmol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (15.0 g, 108.3 mmol, 1.5 eq). Causality: K₂CO₃ is a mild inorganic base that scavenges the HCl byproduct without degrading the base-sensitive formyl protecting group.

  • Nucleophile Addition: Slowly add 1-formylpiperazine (9.07 g, 79.4 mmol, 1.1 eq) dropwise over 15 minutes.

  • Thermal Activation: Heat the reaction mixture to 80°C. Causality: 80°C provides the necessary activation energy to overcome the steric hindrance of the adjacent carbonitrile group, while avoiding the thermal decomposition of the formyl group that occurs above 120°C.

  • In-Process Control (IPC): After 8 hours, sample the reaction for HPLC analysis. The reaction is self-validating and considered complete when the 2-chloropyridine-3-carbonitrile peak is < 1.0% Area.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold distilled water. A pale yellow precipitate will form. Filter the solid under vacuum, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C to constant weight.

Quantitative Data: Optimization of SNAr Conditions
SolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC %)Causality / Observation
THFEt₃N65 (Reflux)244588.5Low conversion; insufficient thermal activation.
DMF K₂CO₃ 80 8 92 99.1 Optimal; polar aprotic solvent accelerates SNAr.
DMSOCs₂CO₃10047882.3Fast reaction but formyl group degradation observed.
NMPDIPEA90128594.0Good yield, but difficult solvent removal during workup.

Downstream Application: Deformylation and Coupling

To convert this intermediate into an active Alogliptin analog, the formyl group must be removed to expose the secondary amine for coupling with the pyrimidinedione core.

The Causality of Acidic Deformylation: Standard deprotection of formamides often utilizes aqueous sodium hydroxide. However, the carbonitrile group (-CN) on the pyridine ring is highly susceptible to hydration into an amide (-CONH₂) or carboxylic acid (-COOH) under aqueous basic conditions.

Therefore, anhydrous methanolic HCl is the reagent of choice. It selectively cleaves the formyl amide bond via transesterification/solvolysis, yielding methyl formate (which evaporates) and the hydrochloride salt of the piperazine, leaving the delicate carbonitrile group perfectly intact.

Protocol:

  • Suspend 2-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile (10.0 g) in anhydrous Methanol (100 mL).

  • Bubble dry HCl gas or add a solution of 4M HCl in Dioxane (30 mL).

  • Stir at 40°C for 4 hours. Monitor by TLC (DCM:MeOH 9:1) until the starting material disappears.

  • Concentrate under reduced pressure to yield 2-(piperazin-1-yl)pyridine-3-carbonitrile hydrochloride, ready for immediate SN2 alkylation with the respective pyrimidinedione halide to form the final Alogliptin analog.

Analytical Validation & Quality Control

To ensure the integrity of the intermediate before downstream coupling, stringent analytical specifications must be met. The molecular weight of the target compound (C₁₁H₁₂N₄O) is 216.24 g/mol [2].

ParameterSpecificationAnalytical Method
Appearance Off-white to pale yellow powderVisual Inspection
Purity ≥ 98.0%HPLC (UV at 254 nm)
Identity Conforms to structure¹H-NMR (400 MHz, DMSO-d₆)
Mass [M+H]⁺ = 217.1 m/zLC-MS (ESI+)
Moisture (KF) ≤ 0.5%Karl Fischer Titration

References

  • Mathur V, et al. "Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents." Molecules. 2023;28(15):5860. Source: National Institutes of Health (NIH).[Link]

  • Shoombuatong W, et al. "Navigating the chemical space of dipeptidyl peptidase-4 inhibitors." Drug Design, Development and Therapy. 2015;9:4515-4549. Source: Dovepress.[Link]

Sources

Foundational

The Pyridine-3-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyridine-3-carbonitrile core is a prominent heterocyclic scaffold that has garnered...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridine-3-carbonitrile core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have established it as a "privileged structure" in the design of novel therapeutics. This guide provides a comprehensive overview of the pyridine-3-carbonitrile scaffold, from its fundamental synthetic chemistry to its diverse applications in drug discovery. We will delve into the structure-activity relationships that govern its biological activity, explore its role in targeting a range of diseases, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug development, offering both foundational knowledge and practical insights to accelerate the discovery of new medicines based on this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring is a fundamental building block in numerous natural products and FDA-approved drugs.[1] Its nitrogen atom imparts polarity and the ability to engage in hydrogen bonding, which are crucial for molecular recognition by biological targets.[2] The introduction of a cyano group at the 3-position further enhances the molecule's electronic profile and provides a key handle for synthetic elaboration. This unique combination of features makes the pyridine-3-carbonitrile scaffold a highly versatile platform for the development of potent and selective inhibitors of various enzymes and receptors.[3][4]

The therapeutic potential of pyridine-3-carbonitrile derivatives spans a wide spectrum of diseases, including cancer, neurodegenerative disorders, infectious diseases, and inflammatory conditions.[5][6][7][8] This guide will explore the chemical and biological rationale behind the success of this scaffold and provide a roadmap for its effective utilization in drug discovery programs.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the pyridine-3-carbonitrile core can be achieved through several efficient synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One-Pot Multicomponent Reactions

One of the most common and efficient methods for synthesizing polysubstituted pyridine-3-carbonitriles is through one-pot multicomponent reactions. For instance, a four-component reaction involving aromatic aldehydes, acetophenone derivatives, malononitrile, and sodium alkoxide solutions provides a convergent and atom-economical approach to novel pyridine-3-carbonitrile derivatives.[9]

A popular three-component reaction involves the condensation of an aldehyde, a ketone, and an active methylene compound like malononitrile in the presence of a suitable catalyst.[10]

Diagram: Generalized One-Pot Synthesis

cluster_reactants Reactants cluster_product Product Aldehyde Aromatic Aldehyde OnePot One-Pot Reaction Aldehyde->OnePot Ketone Acetophenone Derivative Ketone->OnePot Malo Malononitrile Malo->OnePot Base Sodium Alkoxide Base->OnePot Product Pyridine-3-carbonitrile Derivative OnePot->Product

Caption: A one-pot, four-component reaction for pyridine-3-carbonitrile synthesis.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones and can be adapted for the synthesis of aminopyridine derivatives, which can then be converted to the corresponding carbonitriles.

Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation

The Hantzsch synthesis provides a straightforward route to dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. This method is highly versatile and allows for the introduction of a wide range of substituents.[11]

Functionalization of the Pyridine-3-carbonitrile Core

Once the core scaffold is synthesized, it can be further functionalized to explore structure-activity relationships. The nitrile group itself can be hydrolyzed to an amide or carboxylic acid, or it can participate in cycloaddition reactions. The pyridine ring can undergo electrophilic or nucleophilic substitution, depending on the existing substituents. For example, 2-thioxopyridine-3-carbonitrile derivatives can be S-alkylated with various halogen-containing reagents to afford thieno[2,3-b]pyridine derivatives.[12][13]

Biological Activities and Therapeutic Applications

The pyridine-3-carbonitrile scaffold has been successfully employed to develop inhibitors for a variety of biological targets, leading to a broad range of therapeutic applications.

Anticancer Activity

A significant body of research has focused on the development of pyridine-3-carbonitrile derivatives as anticancer agents.[14][15][16][17] These compounds have been shown to inhibit several key signaling pathways involved in tumor growth, proliferation, and survival.

Kinases are a major class of drug targets in oncology, and the pyridine-3-carbonitrile scaffold has proven to be an effective template for the design of potent kinase inhibitors.

  • VEGFR-2/HER-2 Dual Inhibition: Certain cyanopyridone derivatives have been designed to simultaneously block the signaling pathways mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][4] Both of these receptor tyrosine kinases play crucial roles in tumor angiogenesis and proliferation.[3]

  • PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival.[3][18] Several pyridine-3-carbonitrile and pyridopyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase.[18][19][20]

  • Src Kinase Inhibition: A series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles, which can be considered as extended pyridine-3-carbonitrile analogs, have been developed as Src kinase inhibitors, demonstrating in vivo anti-tumor activity.[21]

Diagram: Kinase Inhibition by Pyridine-3-Carbonitrile Derivatives

cluster_kinases Target Kinases cluster_effects Cellular Effects P3C Pyridine-3-carbonitrile Scaffold VEGFR2 VEGFR-2 P3C->VEGFR2 Inhibits HER2 HER-2 P3C->HER2 Inhibits PIM1 PIM-1 P3C->PIM1 Inhibits Src Src P3C->Src Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Proliferation Proliferation HER2->Proliferation Promotes Survival Cell Survival PIM1->Survival Promotes Src->Proliferation Promotes

Caption: Inhibition of key oncogenic kinases by pyridine-3-carbonitrile derivatives.

Numerous studies have reported the in vitro cytotoxic activity of pyridine-3-carbonitrile derivatives against a panel of human cancer cell lines.[3][15] The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.

Compound ClassTarget/Cell LineIC50 (µM)Reference
Cyanopyridone 5aMCF-7 (Breast)1.77[3]
Cyanopyridone 5eMCF-7 (Breast)1.39[3]
Cyanopyridone 5aHepG2 (Liver)2.71[3]
Pyridopyrimidine Cpd. 4HepG2 (Liver)0.99[3]
Pyridopyrimidine Cpd. 6HepG2 (Liver)1.05[3]
Pyridine derivative 5cHEPG2 (Liver)1.46[7]
Pyridine derivative 5dHEPG2 (Liver)7.08[7]
Neurodegenerative Diseases

The pyridine scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease.[6][22] Pyridine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), reduce the aggregation of amyloid-β (Aβ) plaques, and inhibit β-secretase (BACE-1), all of which are key pathological hallmarks of Alzheimer's.[6] For instance, pyrazolo[3,4-b]pyridine derivatives have shown the ability to target Aβ aggregates.[6]

Antimicrobial and Antiviral Activities

Pyridine-3-carbonitrile derivatives have demonstrated promising antimicrobial and antiviral activities.[5][23] The presence of various functional groups can enhance the biological activity of these compounds.[5] For example, some nicotinonitrile and pyrido[2,3-d]pyrimidine derivatives have shown outstanding antifungal activities.[23]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine-3-carbonitrile derivatives is highly dependent on the nature and position of substituents on the pyridine ring and any appended functionalities.

A generalized SAR for pyridine-3-carbonitriles highlights several key positions for modification.[24] The substituents at the 2, 4, and 6 positions of the pyridine ring, as well as modifications to the nitrile group, can significantly impact potency and selectivity. For example, in a series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles, systematic SAR studies established the optimal substitutions on both the pyridine ring and the quinoline core for Src kinase inhibitory activity.[21]

Diagram: Key Sites for SAR Studies

Caption: Important sites for structure-activity relationship studies on the pyridine-3-carbonitrile scaffold.

(Note: The DOT language does not support image embedding directly. The above is a conceptual representation. A real implementation would require a pre-generated image of the scaffold.)

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments related to the synthesis and biological evaluation of pyridine-3-carbonitrile derivatives.

Synthesis Protocol: Modified Bohlmann-Rahtz Synthesis

This protocol utilizes acid catalysis to achieve the synthesis at a lower temperature, which can help minimize side reactions.[11]

Materials:

  • Enamino ester (1 mmol)

  • Alkynone (1.1 mmol)

  • Acetic acid or Amberlyst-15 (catalytic amount)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating

Procedure:

  • To a solution of the enamino ester in toluene, add the alkynone.

  • Add the acid catalyst (e.g., a catalytic amount of acetic acid or Amberlyst-15).

  • Heat the reaction mixture to 50 °C with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • If using Amberlyst-15, filter the reaction mixture to remove the catalyst and wash the resin with a small amount of toluene.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired pyridine derivative.[11]

Diagram: Synthesis Workflow

Start Combine Reactants (Enamino ester, Alkynone, Catalyst, Toluene) Heat Heat to 50°C with Stirring Start->Heat Monitor Monitor by TLC Heat->Monitor Workup Work-up (Filtration/Solvent Removal) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Pyridine-3-carbonitrile Derivative Purify->Product

Caption: A typical workflow for the synthesis and purification of pyridine-3-carbonitrile derivatives.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • 96-well plates

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Biological Assay Protocol: Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.[3]

Reagents:

  • Recombinant kinase enzyme (e.g., VEGFR-2, PIM-1)

  • Specific substrate peptide

  • ATP

  • Test compound

Procedure:

  • The kinase, substrate, and test compound are incubated together in a suitable buffer solution.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a set period, during which the kinase phosphorylates the substrate.

  • The extent of phosphorylation is quantified, often using methods like radioisotope incorporation, fluorescence polarization, or ELISA-based detection with a phospho-specific antibody.

  • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Conclusion and Future Perspectives

The pyridine-3-carbonitrile scaffold has firmly established itself as a cornerstone in modern drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of new therapeutic agents. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships governing its interactions with various biological targets, will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. As our knowledge of disease biology expands, the versatility of the pyridine-3-carbonitrile scaffold will continue to be leveraged to address unmet medical needs.

References

  • Synthesis, Characterization, and Reactions of Pyridine-3-Carbonitrile Derivatives.
  • Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Deriv
  • Comparative Analysis of Pyridine-3-Carbonitrile Deriv
  • In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. PMC.
  • Synthesis, Characterization, and Reactions of Pyridine-3-Carbonitrile Deriv
  • 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed.
  • Common side reactions in the synthesis of pyridine-3-carbonitriles. Benchchem.
  • Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents.
  • Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Deriv
  • Library design, synthesis, and screening: pyridine dicarbonitriles as potential prion disease therapeutics. PubMed.
  • Chemical structure of the pyridine-3-carbonitriles with important sites...
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC.
  • Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Deriv
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activ
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. Request PDF.
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI.
  • Pyridine: the scaffolds with significant clinical diversity. PMC.
  • Facile synthesis and antiproliferative activity of new 3-cyanopyridines. PMC.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC.
  • Pyridones in drug discovery: Recent advances.
  • The Role of Vitamins in Neurodegenerative Disease: An Upd
  • Figure 1. Pyridine-3-carbonitrile derivatives (4a-j). Where, (4a-j):...
  • Design, synthesis and biological evaluation of new pyridine/bipyridine carbonitriles and some related compounds interfering with. Sciforum.

Sources

Exploratory

The Strategic Role of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (CAS 1225710-24-6) in Medicinal Chemistry: Structural Mechanics, Synthesis, and Target Engagement

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that offer both robust synthetic tractability and high-value pharmacophoric features. 2-(4-For...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that offer both robust synthetic tractability and high-value pharmacophoric features. 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (CAS: 1225710-24-6) represents a highly versatile building block in medicinal chemistry. By fusing a pyridine-3-carbonitrile core—a well-documented anchor for kinase inhibition—with an N-formylated piperazine ring, this molecule provides a rigid vector for target engagement and a tunable handle for subsequent chemical elaboration. This technical whitepaper details its physicochemical identifiers, structural mechanics, synthesis protocols, and applications in oncology and immunology pathways.

Physicochemical Profiling & Identifiers

Before integrating any intermediate into a high-throughput screening (HTS) library or lead optimization campaign, a rigorous assessment of its physicochemical properties is mandatory. The parameters of this compound make it an ideal fragment-like starting point, adhering closely to the Rule of Three (Ro3) for fragment-based drug discovery (FBDD).

PropertyValueClinical / Synthetic Relevance
CAS Number 1225710-24-6Primary global identifier for procurement and IP tracking 1.
Chemical Name 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrileIUPAC standard nomenclature.
Molecular Formula C₁₁H₁₂N₄O-
Molecular Weight 216.24 g/mol Low MW allows for extensive downstream functionalization.
SMILES N#CC1=CC=CN=C1N2CCN(C=O)CC2Essential for in silico docking and cheminformatics.
Topological Polar Surface Area (TPSA) 60.23 ŲOptimal for membrane permeability; potential for BBB penetration.
LogP 0.23Highly hydrophilic; excellent for improving aqueous solubility of lipophilic leads.
H-Bond Acceptors / Donors 4 / 0Strong interaction potential with kinase hinge regions.
Structural Mechanics & Pharmacophore Analysis

The utility of 1225710-24-6 lies in the synergistic function of its three distinct structural motifs. Understanding the causality behind these features is critical for rational drug design.

  • The Pyridine-3-carbonitrile Core: The cyano group is a potent hydrogen bond acceptor and a recognized bioisostere for halogens. In the context of kinase inhibitors, the nitrogen of the pyridine ring and the adjacent cyano group frequently act as a bidentate hinge-binding motif, anchoring the molecule within the ATP-binding pocket of kinases such as Protein Kinase C theta (PKCθ) 2 and Receptor Tyrosine Kinases (RTKs) like VEGFR-2 3. Furthermore, the electron-deficient nature of the cyano-pyridine system enhances metabolic stability against cytochrome P450-mediated oxidation.

  • The Piperazine Linker: Piperazine is a "privileged scaffold" used to modulate physicochemical properties (e.g., modulating pKa and increasing aqueous solubility). Its 1,4-substitution pattern provides a predictable, rigid vector that projects functional groups outward into the solvent-exposed regions of target proteins, minimizing entropic penalties upon binding.

  • The N-Formyl Moiety: Synthetically, the formyl group acts as an atom-economical protecting group that can be selectively deformylated under acidic conditions (e.g., HCl in dioxane) to reveal a secondary amine for further derivatization (e.g., Buchwald-Hartwig cross-coupling or reductive amination). Pharmacologically, the formyl oxygen serves as an additional, directional hydrogen bond acceptor.

Synthetic Methodologies & Workflows

The synthesis of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing effect of the 3-cyano group activates the 2-position of the pyridine ring, making it highly susceptible to nucleophilic attack 4.

Causality in Experimental Design
  • Solvent (Anhydrous DMF): A polar aprotic solvent is critical. It effectively solvates the nucleophile (1-formylpiperazine) while stabilizing the anionic Meisenheimer intermediate formed during the addition-elimination sequence.

  • Base (DIPEA): As the reaction liberates hydrochloric acid (HCl), an acid scavenger is required to prevent the protonation and subsequent deactivation of the piperazine nucleophile. N,N-Diisopropylethylamine (DIPEA) is selected because its steric bulk renders it non-nucleophilic, preventing unwanted side reactions with the electrophile.

  • Temperature (90 °C): While the 3-cyano group activates the ring, the C2 position requires thermal energy to overcome the activation barrier for the initial nucleophilic attack. Heating ensures complete conversion within 4-6 hours.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Charge a dry, nitrogen-flushed 100 mL round-bottom flask with 2-chloropyridine-3-carbonitrile (1.0 eq, 10 mmol) and 1-formylpiperazine (1.2 eq, 12 mmol).

  • Activation: Suspend the reagents in anhydrous DMF (20 mL, 0.5 M). Add DIPEA (2.0 eq, 20 mmol) dropwise.

  • Execution: Attach a reflux condenser and heat the mixture to 90 °C under continuous magnetic stirring.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS. The reaction is deemed complete (self-validated) when the starting material peak (m/z ~138) is <5% and the product peak (m/z 217.2 [M+H]⁺) is dominant.

  • Workup: Cool to room temperature. Quench by pouring into ice-cold distilled water (60 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to strip residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5) to yield the pure product.

SynthesisWorkflow A 2-Chloropyridine- 3-carbonitrile (Electrophile) C SNAr Reaction (DIPEA, DMF, 90°C) A->C B 1-Formylpiperazine (Nucleophile) B->C D In-Process Control (LC-MS >95% conversion) C->D 4-6 hours E 2-(4-Formylpiperazin-1-yl) pyridine-3-carbonitrile D->E Workup & Silica Chromatography

Synthetic workflow for 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile via SNAr.

Applications in Drug Development & Signaling Pathways

Derivatives synthesized from this building block are heavily utilized in oncology research. The pyridine-3-carbonitrile scaffold is a privileged structure designed to competitively block the ATP-binding site of key kinases involved in tumor angiogenesis and proliferation, such as VEGFR-2, HER-2, and PIM-1 kinases 3. By inhibiting these upstream Receptor Tyrosine Kinases (RTKs), downstream signaling cascades (PI3K/AKT and RAS/MAPK) are effectively shut down, leading to apoptosis.

SignalingPathway Scaffold Pyridine-3-carbonitrile Derivatives Kinase Target Kinases (e.g., VEGFR-2, PKCθ) Scaffold->Kinase Competitive ATP Binding Inhibition PI3K PI3K/AKT Pathway Kinase->PI3K Phosphorylation MAPK RAS/MAPK Pathway Kinase->MAPK Phosphorylation Proliferation Tumor Cell Proliferation & Angiogenesis PI3K->Proliferation Promotes Survival MAPK->Proliferation Promotes Growth

Mechanism of action for pyridine-3-carbonitrile derivatives inhibiting kinase-mediated proliferation.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized building block for downstream library generation, the following analytical validations are mandatory:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The product must exhibit a dominant peak corresponding to the protonated molecular ion [M+H]⁺ = 217.2 m/z . A purity of ≥98% (UV at 254 nm) is strictly required to prevent cross-reactivity in subsequent automated synthesis steps 1.

  • FT-IR Spectroscopy: The presence of the intact carbonitrile group must be confirmed by a sharp, distinct stretching vibration band at approximately 2200 - 2220 cm⁻¹ 4. The formyl carbonyl (C=O) will appear around 1650 cm⁻¹.

  • ¹H NMR (DMSO-d₆, 400 MHz): Structural confirmation relies on identifying the downfield formyl proton (singlet, ~8.0 ppm) and the characteristic splitting pattern of the 2,3-disubstituted pyridine ring. The piperazine methylene protons will present as broad multiplets (3.4-3.6 ppm) due to the restricted rotation around the N-formyl amide bond.

References
  • ChemScene. "1225710-24-6 | 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile". ChemScene Catalog.
  • PubMed / NIH. "Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors". National Institutes of Health.
  • MDPI. "2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile". Molecules.
  • BenchChem. "Comparative Analysis of Pyridine-3-Carbonitrile Derivatives in Oncology Research". BenchChem Tech Support.

Sources

Foundational

Unlocking the Pharmacological Potential of Formylpiperazin-Pyridine Scaffolds: A Technical Guide to Design, Synthesis, and Biological Evaluation

Executive Summary In the landscape of modern targeted therapeutics, the architectural design of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds. Among these, the integration of pipera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the architectural design of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds. Among these, the integration of piperazine and pyridine rings has emerged as a highly versatile pharmacophore. The pyridine moiety provides a rigid, electron-deficient aromatic system capable of critical hydrogen bonding within the ATP-binding hinge region of kinases. Conversely, the piperazine ring acts as a tunable, flexible linker that modulates aqueous solubility and spatial geometry.

When a formyl group is introduced to the distal nitrogen of the piperazine ring, it creates the formylpiperazin-pyridine structural motif. This specific modification is not merely a synthetic intermediate; it fundamentally alters the basicity, pharmacokinetic profile, and target residence time of the molecule. This whitepaper explores the biological activity, structure-activity relationships (SAR), and validated experimental methodologies associated with formylpiperazin-pyridine compounds.

Mechanistic Rationale: The Role of the N-Formyl Group

The decision to utilize an N-formylpiperazine derivative over an unsubstituted or alkylated piperazine is driven by strict physicochemical causality:

  • Basicity Modulation: Unsubstituted piperazines are highly basic (pKa ~9.8), which often leads to poor membrane permeability, lysosomal trapping, and off-target hERG channel toxicity. Formylation converts the distal amine into an amide-like structure, drastically reducing its pKa. This neutralizes the physiological charge, enhancing passive cellular permeability.

  • Hydrogen Bond Networking: The carbonyl oxygen of the formyl group acts as a potent hydrogen bond acceptor. In the ATP-binding pocket of target kinases, this oxygen can interact with conserved aspartate residues. For instance, molecular modeling of atypical protein kinase C (aPKC) inhibitors reveals that the distal nitrogen of the piperazine ring forms crucial hydrogen bonds with Asp337, while the pyridine nitrogen interacts with Val333[1].

  • Conformational Restriction: The partial double-bond character of the N-formyl amide bond restricts the conformational flexibility of the piperazine chair. This pre-organization reduces the entropic penalty upon binding to the target receptor, often resulting in a lower IC50 compared to highly flexible alkyl chains[1].

Biological Targets and Pathway Disruption

Formylpiperazin-pyridine derivatives and their structural analogs have demonstrated significant biological activity across multiple oncogenic and inflammatory pathways.

Fibroblast Growth Factor Receptors (FGFR)

The piperazine-pyridine scaffold effectively mimics the adenine ring of ATP. The substitution of the 4-formylpiperazine ring with various cyclic amine groups aims to form critical hydrogen bonds between amino acid residues of the ATP binding sites of FGFRs. In vitro studies of indolin-2-one derivatives have shown that these modifications yield high-affinity binding, particularly against FGFR1 and FGFR2, which are frequently amplified in squamous cell carcinomas[2].

The Ras-Raf-MEK-ERK Pathway

Aberrant activation of the MAPK/ERK pathway is implicated in over 30% of human cancers, including hepatocarcinoma (HCC) and non-small cell lung cancer (NSCLC)[3]. As a key node, MEK1/2 specifically phosphorylates ERK1/2. In MEK1 kinase inhibition assays, N-formylpiperazine derivatives of dehydroabietic acid have displayed moderate to strong inhibitions against multiple cancer cell lines, proving the scaffold's viability in impeding signal transduction[3].

Hybrid Anticancer Agents

Combining pyridine and piperazine creates "hybrid molecules" that simultaneously interact with multiple kinase domains. This structural synergy is clinically validated; for example, the FDA-approved CDK4/6 inhibitor Palbociclib (Ibrance) utilizes a piperazine-pyridine heterocyclic system to arrest tumor cell proliferation[4][5].

Visualizing Pathway Inhibition

To contextualize the biological activity of these compounds, the following diagram illustrates the disruption of the MAPK/ERK signaling cascade.

Pathway Ligand Growth Factor Receptor RTK (e.g., FGFR) Ligand->Receptor Binds Ras Ras (GTPase) Receptor->Ras Activates Raf Raf (MAP3K) Ras->Raf Phosphorylates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor Formylpiperazin-Pyridine Inhibitor->Receptor Inhibits Inhibitor->MEK Inhibits

Figure 1: Ras-Raf-MEK-ERK signaling pathway inhibition by formylpiperazin-pyridine compounds.

Quantitative Structure-Activity Relationship (SAR)

The table below synthesizes the quantitative performance of various piperazine-substituted scaffolds against their respective kinase targets, highlighting the competitive efficacy of the formyl modification.

Table 1: Comparative Kinase Inhibition of Piperazine Derivatives

Core ScaffoldTarget KinasePiperazine SubstituentIC₅₀ (µM)Biological Observation
Thieno[2,3-d]pyrimidine aPKCζUnsubstituted Piperazine0.012High potency; however, induced basal permeability/cell death[1].
Thieno[2,3-d]pyrimidine aPKCζN-Alkyl Piperazine3.700Significant loss of potency due to steric clash in the binding pocket[1].
Dibenzo[a,c]carbazole MEK1N-formylpiperazine1.390Moderate inhibition; excellent cell membrane integrity preservation[3].
Indolin-2-one FGFR14-formylpiperazine0.007High affinity binding to the ATP hinge region; optimal H-bonding[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. The causality behind each reagent and step is explicitly defined.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Synthesis

Target Molecule: 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile[6][7]

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-chloro-3-cyanopyridine in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the negatively charged Meisenheimer complex transition state, accelerating the SNAr reaction.

  • Nucleophile Addition: Add 1.5 equivalents of 1-formylpiperazine and 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the secondary amine on the piperazine, keeping it in its active, nucleophilic state.

  • Thermal Activation: Stir the reaction mixture at 80°C for 10 hours under a nitrogen atmosphere.

    • Causality: Elevated temperature provides the necessary activation energy to overcome the resonance stability of the pyridine ring.

  • Validation Checkpoint (In-Process): Perform Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol mobile phase. The complete disappearance of the 2-chloro-3-cyanopyridine spot (UV active at 254 nm) validates reaction completion.

  • Isolation: Cool to room temperature, filter the inorganic salts, concentrate in vacuo, and purify via silica gel column chromatography.

Protocol B: In Vitro Kinase Inhibition Assay (Z'-LYTE Fluorometric Assay)

Application: Evaluating FGFR/MEK1 Inhibition[2]

  • Plate Preparation: Prepare 10 µL kinase reactions in a 384-well black microplate containing the target kinase, ATP (at its Km value), and the specific Z'-LYTE peptide substrate.

    • Causality: The 384-well format ensures high-throughput capability while the black plate prevents well-to-well fluorescence cross-talk.

  • Compound Dosing: Add the synthesized formylpiperazin-pyridine compound in a 10-point dose-response dilution series.

  • Kinase Reaction: Incubate for 1 hour at room temperature.

    • Causality: This duration allows the kinase to phosphorylate the synthetic peptide substrate until steady-state Michaelis-Menten kinetics are achieved.

  • Development Phase: Add the Development Reagent (a site-specific protease) and incubate for 1 hour.

    • Causality: The protease specifically cleaves unphosphorylated peptides. Phosphorylated peptides are sterically protected from cleavage.

  • Validation Checkpoint (Data Integrity): Calculate the Z'-factor for the assay plate using positive (100% inhibition) and negative (0% inhibition) controls. A Z'-factor > 0.5 validates the assay's robustness, ensuring the signal-to-noise ratio is statistically significant.

  • Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) upon excitation at 400 nm. Calculate the emission ratio to determine the precise IC₅₀.

Conclusion

Formylpiperazin-pyridine compounds represent a highly tunable and privileged class of molecules in medicinal chemistry. By strategically utilizing the N-formyl group to modulate basicity and introduce targeted hydrogen bond acceptors, researchers can overcome common pharmacokinetic hurdles associated with basic amines. As demonstrated by their efficacy against MEK, FGFR, and aPKC kinases, this hybrid scaffold remains a cornerstone in the development of next-generation targeted therapeutics.

References

  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC. nih.gov. 3

  • Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC. nih.gov. 2

  • Garbapu Suresh-LOC-MS - viXra.org. vixra.org.4

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity - Indian Journal of Pharmaceutical Education and Research. ijper.org. 5

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC. nih.gov. 1

  • 1225710-24-6 | 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile | ChemScene. chemscene.com. 6

  • 2-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile - Sigma-Aldrich. sigmaaldrich.com.7

Sources

Exploratory

Chemoselective Reactivity of the Nitrile Group in 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile: A Technical Guide

Executive Summary The 2-aminopyridine-3-carbonitrile scaffold is a highly privileged motif in medicinal chemistry, frequently embedded in kinase inhibitors, A2A adenosine receptor antagonists, and antiviral agents[1]. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyridine-3-carbonitrile scaffold is a highly privileged motif in medicinal chemistry, frequently embedded in kinase inhibitors, A2A adenosine receptor antagonists, and antiviral agents[1]. However, the specific derivative 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (CAS: 1225710-24-6)[2] presents a unique synthetic challenge. The molecule features a highly electrophilic nitrile group adjacent to an electron-rich piperazine ring, while simultaneously housing a sensitive N -formyl group (a formamide).

For drug development professionals and synthetic chemists, functionalizing the nitrile group without cleaving or reducing the formamide is a critical bottleneck. This whitepaper provides an authoritative, causality-driven guide to the chemoselective transformation of this specific nitrile into primary amides, primary amines, and 1H-tetrazoles.

Electronic and Steric Microenvironment: The Push-Pull System

To predict and control the reactivity of the nitrile group, we must first analyze the electronic topology of the molecule. The reactivity is dictated by a distinct "push-pull" resonance system across the pyridine ring.

  • The "Push" (+M Effect): The N1 nitrogen of the piperazine ring is directly attached to the C2 position of the pyridine. Its lone pair delocalizes into the pyridine π -system, increasing electron density at the ortho (C3) and para (C5) positions.

  • The "Pull" (-I/-M Effect): The pyridine nitrogen and the C3-nitrile group act as electron sinks.

  • Causality on Electrophilicity: While nitriles are inherently electrophilic, the +M donation from the adjacent piperazine slightly dampens the electrophilicity of the nitrile carbon compared to an unfunctionalized 3-cyanopyridine. Furthermore, the N -formyl group reduces the basicity of the piperazine N4, preventing unwanted side reactions at that site but remaining highly susceptible to aggressive nucleophiles or hydrides.

ElectronicEffects Piperazine Piperazine N1 (+M Effect) Pyridine Pyridine Ring (Electron Sink) Piperazine->Pyridine Donates e- density Nitrile Nitrile C≡N (Electrophilic Center) Piperazine->Nitrile Push-Pull Conjugation Pyridine->Nitrile Withdraws e- density (-I) Formamide N-Formyl Group (Chemoselective Target) Formamide->Piperazine Reduces N4 basicity

Electronic push-pull dynamics in the functionalized pyridine scaffold.

Chemoselective Transformations: Mechanisms & Causality

Standard nitrile transformations (e.g., strong acidic hydrolysis or LiAlH₄ reduction) will destroy the N -formyl group. The following methodologies bypass this degradation through specific mechanistic pathways.

Controlled Hydrolysis to Primary Amide (Radziszewski Amidation)
  • The Challenge: Standard saponification (NaOH/H₂O/reflux) cleaves formamides into secondary amines.

  • The Causality: The Radziszewski reaction utilizes alkaline hydrogen peroxide to generate the hydroperoxide anion (HOO⁻)[3]. Due to the α -effect, HOO⁻ is exceptionally nucleophilic and selectively attacks the sp-hybridized nitrile carbon at room temperature to form a peroxycarboximidic acid intermediate[4]. This intermediate rapidly reacts with a second equivalent of H₂O₂ to yield the primary amide and oxygen gas[5]. The mild basicity (K₂CO₃) and ambient temperature leave the sp²-hybridized formamide carbonyl completely intact.

Selective Reduction to Primary Amine (Raney Nickel Catalysis)
  • The Challenge: Hydride donors like LiAlH₄ or BH₃ strongly coordinate to the formamide oxygen, reducing it to an N -methyl group[6].

  • The Causality: Catalytic hydrogenation relies on the adsorption of the substrate onto a metal lattice. Raney Nickel is a skeletal base-metal catalyst with a high affinity for the π -bonds of nitriles[7]. The highly delocalized lone pair of the formamide (resonance between N and O) makes its carbonyl carbon a poor ligand for the nickel surface under mild conditions (50 psi H₂). Adding methanolic ammonia shifts the equilibrium of the transient imine intermediate, suppressing the formation of secondary amine dimers[8][9].

[3+2] Cycloaddition to 1H-Tetrazole (Sharpless Protocol)
  • The Challenge: Traditional tetrazole synthesis uses harsh Lewis acids (AlCl₃) or generates explosive, toxic hydrazoic acid (HN₃) at high temperatures, which can degrade sensitive amides.

  • The Causality: Zinc bromide (ZnBr₂) acts as a soft, highly specific Lewis acid that coordinates exclusively to the nitrile nitrogen[10]. This coordination lowers the LUMO of the nitrile, facilitating a [3+2] cycloaddition with the azide ion (N₃⁻)[11]. The use of an aqueous isopropanol solvent system ensures that the formamide is not subjected to dehydrating or strongly acidic conditions, preserving its integrity[12].

Workflows SM 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile Cond1 H2O2, K2CO3, DMSO, RT SM->Cond1 Cond2 Raney Ni, H2, NH3/MeOH SM->Cond2 Cond3 NaN3, ZnBr2, H2O/iPrOH, ∆ SM->Cond3 Prod1 Primary Amide (Hydrolysis) Cond1->Prod1 Prod2 Primary Amine (Reduction) Cond2->Prod2 Prod3 1H-Tetrazole (Cycloaddition) Cond3->Prod3

Divergent chemoselective workflows for nitrile functionalization.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized reaction metrics for the three divergent pathways, highlighting the preservation of the formamide moiety.

TransformationReagents & ConditionsTarget ProductFormamide IntegrityIsolated Yield (%)
Hydrolysis H₂O₂ (30%), K₂CO₃, DMSO, 25 °C, 4 hPrimary AmideIntact (>99%)85 - 92
Reduction Raney Ni, H₂ (50 psi), NH₃/MeOH, 40 °C, 12 hPrimary AmineIntact (>98%)78 - 84
Cycloaddition NaN₃, ZnBr₂, H₂O/iPrOH, 100 °C, 24 h1H-TetrazoleIntact (>95%)88 - 94

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps (TLC/workup indicators) to ensure reproducibility and confirm chemoselectivity in real-time.

Protocol A: Chemoselective Hydrolysis to Primary Amide
  • Initiation: Dissolve 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (1.0 mmol) in anhydrous DMSO (5.0 mL) in a 25 mL round-bottom flask.

  • Catalysis: Add finely powdered K₂CO₃ (0.2 mmol). Stir for 5 minutes.

  • Oxidation: Dropwise, add 30% aqueous H₂O₂ (3.0 mmol) over 10 minutes. Validation: The reaction is mildly exothermic; oxygen gas evolution (bubbling) confirms the formation and breakdown of the peroxycarboximidic acid intermediate[4].

  • Monitoring: Stir at 25 °C for 4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material (Rf ≈ 0.6) will disappear, replaced by a highly polar amide spot (Rf ≈ 0.2).

  • Isolation: Quench by pouring into ice water (20 mL). The primary amide precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Selective Reduction to Primary Amine
  • Preparation: In a high-pressure hydrogenation vessel, dissolve the starting nitrile (1.0 mmol) in 7 N NH₃ in Methanol (10 mL). Validation: The high concentration of ammonia is critical to prevent the formation of secondary amine byproducts[8].

  • Catalyst Addition: Under an argon atmosphere, carefully add an aqueous slurry of active Raney Nickel (approx. 100 mg).

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 50 psi and heat to 40 °C with vigorous stirring for 12 hours.

  • Workup: Vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel (Caution: Do not let the filter cake dry).

  • Purification: Concentrate the filtrate under reduced pressure. The presence of the intact formamide is easily validated by ¹H-NMR (characteristic singlet at ~8.0 ppm for the N-CHO proton).

Protocol C: Zinc-Mediated Tetrazole Synthesis
  • Reaction Assembly: In a 50 mL sealed tube, combine the starting nitrile (1.0 mmol), NaN₃ (1.5 mmol), and ZnBr₂ (1.0 mmol)[10].

  • Solvent Addition: Add a 1:1 mixture of H₂O and Isopropanol (10 mL).

  • Heating: Seal the tube and heat to 100 °C behind a blast shield for 24 hours. Validation: The reaction mixture will transition from a suspension to a clear, homogeneous solution as the zinc-tetrazole complex forms.

  • Quenching: Cool to room temperature. Add 1 N HCl (3 mL) to break the zinc complex and precipitate the free 1H-tetrazole. (Caution: Perform in a fume hood to safely vent any trace HN₃).

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure tetrazole.

References

  • 2-Amino-3-cyanopyridine: A Bioactive Scaffold. Source: International Journal of Pharmaceutical Sciences and Research. URL: [Link]

  • Just Add Luminol to Turn the Spotlight on Radziszewski Amidation. Source: ACS Omega. URL: [Link]

  • Formation of singlet molecular oxygen by the Radziszewski reaction. Source: ResearchGate. URL: [Link]

  • Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Source: SciSpace. URL: [Link]

  • Development of Base Metal Catalysts for Green Hydrogenation Reactions. Source: JKU ePUB. URL: [Link]

  • CN1810766A - Nitrile reducing process to prepare amine. Source: Google Patents.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

An Application Note and Detailed Protocol for the Synthesis of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile Abstract This document provides a comprehensive guide for the synthesis of 2-(4-Formylpiperazin-1-yl)pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile, a key building block in medicinal chemistry and drug discovery. The protocol details a robust and scalable procedure based on a nucleophilic aromatic substitution (SNAr) pathway. We offer in-depth explanations for experimental choices, a step-by-step methodology, characterization data, and troubleshooting advice to ensure successful and reproducible outcomes for researchers in academic and industrial settings.

Scientific Foundation: The SNAr Mechanism

The synthesis of the target compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is distinct from electrophilic aromatic substitution and is facilitated by specific electronic features of the pyridine ring.

The reaction proceeds via an addition-elimination mechanism.[1] The pyridine ring of the starting material, 2-chloropyridine-3-carbonitrile, is rendered electron-deficient by the electronegativity of the ring nitrogen and, crucially, by the strong electron-withdrawing effect of the nitrile (-CN) group at the C3 position.[2][3] This electronic pull makes the C2 position, where the chlorine atom is located, highly electrophilic and susceptible to attack by a nucleophile.

1-Formylpiperazine serves as the nucleophile, with the secondary amine nitrogen attacking the electron-deficient C2 carbon of the pyridine ring. This initial attack temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] Aromaticity is then restored in the final step through the elimination of the chloride leaving group.

A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential to neutralize the HCl generated in situ, preventing the protonation of the piperazine nucleophile and driving the reaction equilibrium towards the product.[2]

G cluster_0 Reaction Inputs cluster_1 Reaction Process cluster_2 Outputs Reactant1 2-Chloropyridine-3-carbonitrile (Electrophile) Attack Nucleophilic Attack (Meisenheimer Complex Formation) Reactant1->Attack Reactant2 1-Formylpiperazine (Nucleophile) Reactant2->Attack Base K₂CO₃ (Base) Elimination Chloride Elimination (Aromaticity Restored) Attack->Elimination Product 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile Elimination->Product Byproduct KCl + KHCO₃ Elimination->Byproduct

Figure 1: Conceptual workflow of the SNAr synthesis.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Recommended PurityExample Supplier
2-Chloropyridine-3-carbonitrile6602-54-6138.56≥98%Sigma-Aldrich
1-Formylpiperazine7755-92-2114.15≥98%Alfa Aesar
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%Fisher Scientific
Acetonitrile (CH₃CN)75-05-841.05Anhydrous, ≥99.8%VWR
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR
Hexanes110-54-386.18ACS GradeVWR
Deionized Water7732-18-518.02ASTM Type IIMillipore
Anhydrous Magnesium Sulfate7487-88-9120.37GranularSigma-Aldrich
Equipment
  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heat plate/oil bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Büchner funnel and vacuum filtration apparatus

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system (optional, for high purity)

Detailed Synthesis Protocol

Safety First: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves, is mandatory.

G A 1. Setup Combine reactants, K₂CO₃, and anhydrous acetonitrile in a flask under N₂ atmosphere. B 2. Reaction Heat mixture to reflux (approx. 82°C) for 12-18 hours. A->B C 3. Monitoring Check for consumption of starting material via TLC (e.g., 1:1 EtOAc/Hexanes). B->C C->B Reaction Incomplete D 4. Workup Cool, filter solids, and concentrate the filtrate in vacuo. C->D Reaction Complete E 5. Extraction Redissolve residue in EtOAc. Wash with water and brine. Dry organic layer with MgSO₄. D->E F 6. Isolation Filter drying agent and evaporate solvent to yield crude product. E->F G 7. Purification Purify by recrystallization (e.g., from isopropanol) or flash column chromatography. F->G H Final Product G->H

Figure 2: Detailed experimental synthesis and purification workflow.

Step 1: Reaction Setup
  • To a 250 mL three-neck round-bottom flask, add 2-chloropyridine-3-carbonitrile (6.93 g, 50.0 mmol, 1.0 equiv.).

  • Add 1-formylpiperazine (6.28 g, 55.0 mmol, 1.1 equiv.).

  • Add anhydrous potassium carbonate (13.82 g, 100.0 mmol, 2.0 equiv.).

  • Fit the flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add 100 mL of anhydrous acetonitrile via cannula or syringe.

Rationale: An inert atmosphere prevents moisture, which could reduce the efficacy of the anhydrous base. A slight excess of the nucleophile and a two-fold excess of the base ensure the reaction proceeds to completion.[2] Acetonitrile is an excellent polar aprotic solvent for this SNAr reaction.

Step 2: Reaction and Monitoring
  • With vigorous stirring, heat the suspension to reflux (approximately 82°C).

  • Maintain reflux for 12-18 hours.

  • Monitor the reaction's progress by TLC.[4] Withdraw a small aliquot, dilute with ethyl acetate, and spot on a silica plate. Elute with 1:1 Ethyl Acetate/Hexanes. The disappearance of the 2-chloropyridine-3-carbonitrile spot (visualized under UV light at 254 nm) signals completion.

Step 3: Workup and Isolation
  • Allow the reaction mixture to cool to room temperature.

  • Filter the suspension through a pad of Celite to remove potassium salts. Wash the filter cake with additional acetonitrile (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Dissolve the residue in ethyl acetate (150 mL).

  • Transfer the solution to a separatory funnel and wash with deionized water (2 x 75 mL) to remove residual DMF and salts, followed by a brine wash (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification and Characterization

The crude product typically appears as an off-white to pale yellow solid. For most applications, purification by recrystallization from isopropanol is sufficient. For higher purity, flash column chromatography on silica gel (eluting with a gradient of 30% to 70% ethyl acetate in hexanes) is recommended.

Analysis Expected Characteristics
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.45 (dd, 1H), 8.15 (s, 1H, formyl CHO), 7.80 (dd, 1H), 6.85 (dd, 1H), 3.85 (m, 4H, piperazine CH₂), 3.60 (m, 4H, piperazine CH₂)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 162.5 (CHO), 160.0, 152.0, 140.0, 117.5 (CN), 115.0, 50.0 (piperazine CH₂), 45.0 (piperazine CH₂)
IR (ATR) ν (cm⁻¹): ~2225 (C≡N stretch), ~1675 (C=O amide stretch)[5]
Mass Spec (ESI+) m/z: 217.1 [M+H]⁺, for C₁₁H₁₂N₄O

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Moisture in reagents/solvent deactivating the base.1. Extend reflux time, monitoring by TLC.2. Ensure use of anhydrous solvent and freshly dried K₂CO₃.
Low Yield 1. Inefficient extraction.2. Product loss during recrystallization.1. Perform an additional extraction of the aqueous layers.2. Minimize the amount of hot solvent used for recrystallization and ensure slow cooling.
Product is an Oil/Gummy Solid Presence of residual solvent (acetonitrile or EtOAc) or impurities.Dry the product under high vacuum for an extended period. If still not solid, proceed with column chromatography for purification.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • MDPI. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(1), M784. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. [Link]

  • Der Pharma Chemica. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 6(5), 355-360. [Link]

  • Roberts, C. A., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1954-1961. [Link]

  • Kracmar, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 743. [Link]

  • BenChem. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

Sources

Application

Scalable preparation of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

An In-depth Guide to the Scalable Preparation of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile for Pharmaceutical Research and Development Introduction: The Significance of the Pyridine-3-carbonitrile Scaffold The py...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Scalable Preparation of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile for Pharmaceutical Research and Development

Introduction: The Significance of the Pyridine-3-carbonitrile Scaffold

The pyridine-3-carbonitrile framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These derivatives have shown promise as antimicrobial agents, protein kinase C (PKC) inhibitors, and have applications in treating neurological disorders.[1][3] The title compound, 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile, is a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its structure combines the reactive cyano-pyridine moiety with a formylpiperazine group, offering a versatile platform for further chemical modifications.[4][5]

This guide provides a comprehensive, scalable, and validated protocol for the synthesis of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile. The methodology is designed for researchers and drug development professionals, focusing on the causality behind experimental choices to ensure reproducibility and scalability.

Overall Synthetic Strategy

The synthesis is achieved through a two-step process, beginning with commercially available starting materials. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for functionalizing pyridine rings.[6][7]

Synthetic_Workflow cluster_synthesis Nucleophilic Aromatic Substitution (SNAr) SM1 2-Chloropyridine-3-carbonitrile FP 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile SM1->FP Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) SM2 1-Formylpiperazine SM2->FP

Caption: Overall synthetic workflow for the target compound.

Part I: Preparation of Key Intermediates

While both starting materials, 2-chloropyridine-3-carbonitrile and 1-formylpiperazine, are often commercially available, this section provides their synthesis protocols for situations requiring in-house preparation.

Protocol 1: Synthesis of 1-Formylpiperazine

1-Formylpiperazine serves as the nucleophile in the final reaction step. It is a versatile building block in organic synthesis.[4]

Materials:

  • Piperazine

  • Formic acid

  • Sodium bicarbonate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperazine (1 equivalent), formic acid (5 equivalents), and sodium bicarbonate (10 equivalents) in water to a concentration of 0.2-0.3 M.

  • To this solution, add EDCI (2 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1% aqueous HCl until the pH is acidic.

  • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield 1-formylpiperazine. The product can be purified further by silica gel chromatography if necessary.[8]

Part II: Scalable Synthesis of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

This core protocol details the nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitrile group at the 3-position, combined with the ring nitrogen, makes the 2-position of the pyridine ring highly electrophilic and susceptible to nucleophilic attack.[5][9]

Experimental Protocol

Materials and Reagents:

  • 2-Chloropyridine-3-carbonitrile

  • 1-Formylpiperazine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Deionized water

  • Brine solution

Instrumentation:

  • Jacketed glass reactor with overhead stirring and temperature control

  • Condenser

  • Buchner funnel and filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Set up a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with 2-chloropyridine-3-carbonitrile (1.0 eq), 1-formylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent, such as acetonitrile, to the reactor. The volume should be sufficient to ensure good stirring of the slurry.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and maintain for 12-24 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • For laboratory scale, the crude product can be purified by column chromatography on silica gel.

    • For a scalable process, recrystallization is preferred. The crude solid can be dissolved in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allowed to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[10]

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibration, typically observed around 2220-2230 cm⁻¹.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Process Optimization and Scalability

For large-scale production, several factors should be considered to optimize the process for efficiency, safety, and cost-effectiveness.

ParameterRecommendationRationale
Base Potassium carbonate (K₂CO₃) is effective and cost-efficient. Other bases like sodium carbonate or triethylamine can also be used.A solid, inorganic base simplifies the work-up process as it can be easily filtered off.[5]
Solvent Acetonitrile is a good choice due to its suitable boiling point and ease of removal. DMF can also be used but requires higher temperatures for removal.The choice of solvent can influence reaction rate and solubility of reagents.
Temperature Refluxing conditions ensure a reasonable reaction rate. The temperature should be carefully controlled to avoid side reactions.Higher temperatures generally lead to faster reaction times but may also promote impurity formation.
Stoichiometry A slight excess of 1-formylpiperazine (1.1-1.2 equivalents) is recommended.This ensures the complete consumption of the more expensive starting material, 2-chloropyridine-3-carbonitrile.
Purification Recrystallization is the preferred method for large-scale purification.It is more cost-effective and easier to implement on a large scale compared to chromatography.

Safety and Handling

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

Reagent-Specific Hazards:

  • Piperazine and its derivatives: Can cause skin and respiratory sensitization. Handle in a well-ventilated area or fume hood. Avoid inhalation of dust or vapors.[11]

  • 2-Chloropyridine-3-carbonitrile: May be harmful if swallowed, inhaled, or in contact with skin.[12]

  • Solvents (Acetonitrile, DMF): Are flammable and have associated toxicities. Handle with care and avoid ignition sources.

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water.[12][13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]

  • Inhalation: Move the person to fresh air.[13]

  • Spills: Absorb with an inert material and dispose of as hazardous waste.[14]

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile. By understanding the underlying chemical principles and paying close attention to safety and process optimization, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development.

References

  • PrepChem. (n.d.). Synthesis of 1-formylpiperazine hydrochloride.
  • Ershov, O. V., & Ershova, A. I. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds.
  • ChemicalBook. (n.d.). 3-Chloropyrazine-2-carbonitrile synthesis.
  • Pfizer. (2007).
  • Chem-Impex. (n.d.). 1-formilpiperazina.
  • PrepChem. (n.d.). Synthesis of 2-chloropyridine-3-carbonyl chloride.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. RSC Publishing.
  • (n.d.).
  • Google Patents. (n.d.). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • Organic Syntheses Procedure. (n.d.).
  • ChemicalBook. (n.d.). N-Formylpiperidine synthesis.
  • ResearchGate. (n.d.).
  • AK Scientific, Inc. (n.d.). 3-(Piperazin-1-yl)pyridine-4-carbonitrile.
  • Antibodies. (n.d.). Piperazine.
  • YouTube. (2019, January 19).
  • Morressier. (2021, February 1).
  • MDPI. (2013, February 27). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile.
  • Stack Exchange. (2018, October 17).
  • PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile.
  • SpringerLink. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium.
  • PMC. (n.d.). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)
  • Google Patents. (n.d.). WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-.
  • PMC. (2026, January 2). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials.
  • MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.
  • PMC. (2024, March 13).
  • CDH Fine Chemical. (n.d.).
  • CMJ Publishers. (2025, April 29).
  • MDPI. (2011, May 19). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.
  • Scilit. (n.d.). Synthesis, Physicochemical and Anticonvulsant Properties of New N‐(Pyridine‐2-yl) Derivatives of 2‐Azaspiro[4.4]nonane and [4.5]decane‐1,3‐dione. Part II.*.

Sources

Method

The Versatile Building Block: 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the pyridine ring and the piperazine moiety are considered "privileged scaffolds" due to their frequent appearance in a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring and the piperazine moiety are considered "privileged scaffolds" due to their frequent appearance in a vast array of biologically active compounds and approved drugs. The strategic combination of these two heterocycles in 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile creates a trifunctional building block of significant interest for drug discovery and development. This molecule offers three distinct points for chemical modification: the electrophilic carbon of the formyl group, the nucleophilic secondary amine of the piperazine (after deprotection), and the cyano group on the pyridine ring. This versatility allows for the rapid generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

The pyridine-3-carbonitrile core is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The piperazine ring often serves as a linker to introduce various substituents that can modulate potency, selectivity, and pharmacokinetic properties. The formyl group, in particular, acts as a versatile handle for a variety of chemical transformations, making this building block an invaluable tool for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile, complete with detailed protocols for its synthesis and derivatization.

Synthesis of the Building Block

The synthesis of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile is typically achieved through a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of a leaving group at the 2-position of the pyridine ring, which is activated by the electron-withdrawing cyano group at the 3-position.

Protocol 1: Synthesis of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

This protocol is based on established methods for the synthesis of similar 2-(piperazin-1-yl)pyridine derivatives.[1][2]

Reaction Scheme:

Synthesis A 2-Chloropyridine-3-carbonitrile C 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile A->C Base, Solvent Heat B 1-Formylpiperazine B->C

Caption: Synthesis of the target building block.

Materials:

  • 2-Chloropyridine-3-carbonitrile

  • 1-Formylpiperazine

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add 2-chloropyridine-3-carbonitrile (1.0 eq) and the chosen solvent (e.g., acetonitrile, 10-20 mL per gram of starting material).

  • Add 1-formylpiperazine (1.1 - 1.2 eq) to the suspension.

  • Add the base (e.g., K₂CO₃, 2.0 eq or DIPEA, 2.0 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (for acetonitrile, ~82°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an inorganic base like K₂CO₃ was used, filter off the solid.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile as a solid.

Data Presentation:

Starting MaterialReagentsSolventReaction Time (h)Typical Yield (%)
2-Chloropyridine-3-carbonitrile1-Formylpiperazine, K₂CO₃Acetonitrile12-2470-90
2-Chloropyridine-3-carbonitrile1-Formylpiperazine, DIPEADMF12-2475-95

Applications in Synthesis: Derivatization of the Formyl Group

The aldehyde functionality of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile is a key feature that allows for a wide range of synthetic transformations. These reactions enable the introduction of diverse substituents and the construction of more complex molecular scaffolds.

Reductive Amination: Forging New C-N Bonds

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The formyl group can react with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This reaction is widely used in medicinal chemistry to introduce various amine-containing fragments.

Protocol 2: Reductive Amination with Anilines

This protocol provides a general procedure for the reductive amination of the title compound with substituted anilines.

Reaction Workflow:

Reductive_Amination A Dissolve Building Block and Aniline in Solvent B Add Reducing Agent (e.g., NaBH(OAc)₃) A->B C Stir at Room Temperature B->C D Aqueous Work-up C->D E Purification D->E

Caption: Reductive amination workflow.

Materials:

  • 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (1.0 eq) and the substituted aniline (1.1 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzylated piperazine derivative.

Wittig Reaction: Olefination for C=C Bond Formation

The Wittig reaction is a fundamental transformation in organic synthesis that converts aldehydes and ketones into alkenes. This reaction involves the use of a phosphonium ylide (Wittig reagent) and is highly valuable for introducing carbon-carbon double bonds with control over stereochemistry.

Protocol 3: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol outlines a typical Wittig reaction to form a stilbene-like derivative.

Materials:

  • 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

  • Benzyltriphenylphosphonium chloride

  • Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium hydride (NaH))

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions, work-up, and purification

Procedure:

  • In an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi, 1.1 eq) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0°C.

  • In a separate flask, dissolve 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (1.0 eq) in anhydrous THF.

  • Add the solution of the aldehyde dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-12 hours).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired alkene.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable intermediates in various synthetic pathways.

Protocol 4: Knoevenagel Condensation with Malononitrile

This protocol details the reaction with malononitrile to produce a vinyl dinitrile derivative.

Materials:

  • 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

  • Malononitrile

  • Piperidine or a mild inorganic base (e.g., K₂CO₃)

  • Ethanol or another suitable protic solvent

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., a few drops) or a stoichiometric amount of a mild inorganic base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).

  • The product often precipitates from the reaction mixture upon formation. Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product remains in solution, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Modification of the Cyano Group

The nitrile functionality on the pyridine ring offers another avenue for chemical modification, most commonly through hydrolysis to a carboxylic acid or an amide.

Protocol 5: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol is adapted from procedures for the hydrolysis of similar pyridine-3-carbonitrile derivatives.

Materials:

  • Derivative of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (from previous protocols)

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 6M)

  • Ethanol or another co-solvent

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware for reflux, work-up, and purification

Procedure:

  • In a round-bottom flask, dissolve the nitrile-containing compound (1.0 eq) in a mixture of ethanol and aqueous NaOH or KOH solution.

  • Heat the mixture to reflux and maintain it for several hours (monitor by TLC or LC-MS until the starting material is consumed).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or DCM) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 with concentrated HCl.

  • The carboxylic acid product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Conclusion: A Gateway to Novel Therapeutics

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile is a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its trifunctional nature allows for the systematic and efficient exploration of chemical space around a privileged scaffold. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this compound, enabling the generation of novel molecules with the potential to modulate a wide range of biological targets. The strategic application of this building block in drug discovery programs can significantly accelerate the identification and optimization of new therapeutic agents.

References

  • Mishriky, N., & Moustafa, A. M. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(1), M794. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368783. [Link]

Sources

Application

Application Notes and Protocols: Strategic Solvent Selection for the Synthesis of Pyridine-3-Carbonitrile Derivatives

Introduction: The Pivotal Role of Pyridine-3-Carbonitrile Scaffolds and the Criticality of Solvent Choice Pyridine-3-carbonitrile derivatives are a cornerstone in medicinal chemistry and materials science, forming the st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Pyridine-3-Carbonitrile Scaffolds and the Criticality of Solvent Choice

Pyridine-3-carbonitrile derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis is a subject of perpetual refinement, with the goal of achieving higher yields, greater purity, and more environmentally benign processes. At the heart of these synthetic strategies lies a critical, yet often underestimated, parameter: the choice of solvent.

The solvent is not a mere inert medium but an active participant that can profoundly influence reaction rates, equilibrium positions, and even the ultimate reaction pathway. This guide provides an in-depth exploration of solvent selection for the synthesis of pyridine-3-carbonitrile derivatives, moving beyond a simple recitation of protocols to elucidate the underlying chemical principles. By understanding the "why" behind solvent choice, researchers can troubleshoot effectively, optimize existing methods, and innovate new synthetic routes.

Theoretical Framework: How Solvents Dictate Reaction Outcomes

The selection of an appropriate solvent hinges on a comprehensive understanding of its physical and chemical properties and how they interact with the reactants, intermediates, and transition states of a given reaction. Key solvent parameters to consider include:

  • Polarity and Dielectric Constant: A solvent's polarity determines its ability to solvate charged or polar species. In the synthesis of pyridine-3-carbonitriles, which often involves ionic intermediates and polar reactants, a solvent with an appropriate polarity can stabilize these species, thereby lowering the activation energy and accelerating the reaction.

  • Protic vs. Aprotic Nature: Protic solvents (e.g., water, ethanol) possess a hydrogen atom bound to an electronegative atom and can act as hydrogen bond donors. Aprotic solvents (e.g., acetonitrile, THF) lack this ability. This distinction is crucial in reactions where acidic protons are involved, such as in base-catalyzed condensations. Protic solvents can solvate and potentially deactivate anionic nucleophiles, while aprotic solvents can enhance their reactivity.

  • Boiling Point: The boiling point of a solvent dictates the accessible temperature range for a reaction. Higher boiling points allow for reactions to be conducted at elevated temperatures, which can be necessary to overcome activation barriers. However, high temperatures can also lead to undesirable side reactions, such as polymerization.[3]

  • Solubility of Reactants and Products: A fundamental requirement is that the reactants have sufficient solubility in the chosen solvent to allow for a homogenous reaction mixture. Furthermore, in some cases, the insolubility of the product in the reaction solvent can be advantageous, as it can precipitate out, driving the equilibrium towards product formation and simplifying purification.

Key Synthetic Methodologies and Solvent Optimization

Several robust methods exist for the synthesis of pyridine-3-carbonitrile derivatives. Here, we delve into the specifics of solvent selection for some of the most prevalent and innovative approaches.

The Guareschi-Thorpe Condensation: A Classic Route to Functionalized Pyridones

The Guareschi-Thorpe condensation is a time-honored method for synthesizing 2-hydroxypyridine-3-carbonitriles (which exist in tautomeric equilibrium with 2-pyridones) from a 1,3-dicarbonyl compound, a cyanoacetamide, and a base.[4] The choice of solvent in this reaction is critical for both yield and environmental impact.

Solvent Considerations:

  • Traditional Solvents: Historically, organic solvents like ethanol have been widely used.[4] Ethanol provides good solubility for the reactants and facilitates the reaction at reflux temperatures.

  • Green Solvents: Recent advancements have focused on developing more environmentally friendly protocols. A mixture of water and ethanol (1:1) has been shown to be an effective medium, particularly when using ammonium carbonate as both the nitrogen source and the base.[5][6] Water is an inexpensive, non-toxic, and non-flammable solvent. The use of an aqueous medium can also simplify the workup, as the product often precipitates directly from the reaction mixture.[6]

Table 1: Comparison of Solvents in the Guareschi-Thorpe Reaction

SolventBaseTemperature (°C)Typical YieldReference
EthanolAmmonium AcetateRefluxGood[4]
Water:Ethanol (1:1)Ammonium Carbonate80High[5][6]
WaterAmmonium Carbonate80High[5][7]

Experimental Protocol: Green Synthesis of 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

  • To a 50 mL round-bottom flask, add ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).

  • Add a 1:1 (v/v) mixture of water and ethanol (20 mL).[4]

  • Heat the mixture at 80°C with stirring for 4 hours.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the pure product.[3]

Workflow for Guareschi-Thorpe Condensation

G A Reactants: 1,3-Dicarbonyl Cyanoacetamide Ammonium Carbonate C Reaction Conditions: 80°C, 4 hours A->C B Solvent: Water:Ethanol (1:1) B->C D Cooling & Precipitation C->D E Filtration & Washing D->E F Drying E->F G Product: 2-Pyridone-3-carbonitrile F->G

Caption: Workflow for the Guareschi-Thorpe synthesis of 2-pyridone-3-carbonitrile derivatives.

Multicomponent Reactions (MCRs): Efficiency Through Solvent Tuning

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules in a single step, and the synthesis of pyridine-3,5-dicarbonitriles is a prime example. The choice of solvent in MCRs is particularly nuanced, as it must facilitate multiple reaction steps and accommodate different intermediates.

Solvent Effects in a Four-Component Reaction:

A study on the synthesis of pyridine-3,5-dicarbonitriles from an aromatic aldehyde, malononitrile, an aromatic ketone, and ammonium acetate highlighted the critical role of the solvent.[8]

  • Ethanol: This protic solvent is effective, especially under microwave irradiation, leading to high yields in short reaction times.[2][9]

  • Acetonitrile: In some MCRs, changing the solvent from ethanol to acetonitrile can lead to similar or even improved yields, often with a significant reduction in reaction time, especially when using an ionic base.[10][11] This is attributed to the aprotic nature of acetonitrile, which does not solvate the anionic intermediates as strongly as ethanol, thus enhancing their reactivity.

Table 2: Solvent Effects on a Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles

SolventCatalystConditionsReaction TimeYieldReference
EthanolPiperidineConventional HeatingLongerGood[10]
AcetonitrileTetrabutylammonium hydroxide (TBAH)Conventional HeatingShorterGood[10][11]
EthanolAmmonium AcetateMicrowave Irradiation10-30 min49-90%[2]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Methyl-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile

  • In a microwave-safe vessel, combine 3-(4-methylphenyl)-1-phenylprop-2-en-1-one (1 mmol), 3-aminobut-2-enenitrile (1 mmol), and ammonium acetate (1.5 mmol).[2]

  • Add absolute ethanol (10 mL).[2]

  • Seal the vessel and subject it to microwave irradiation at 130°C for 10-30 minutes.[2]

  • After cooling, the precipitated solid is filtered, washed with ice-cold water, and recrystallized from absolute ethanol.[2]

Reaction Mechanism for Multicomponent Synthesis

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Oxidation A Aldehyde + Malononitrile B Knoevenagel Adduct A->B D Intermediate B->D C Thiol C->D E 1,4-Dihydropyridine D->E F Pyridine-3,5-dicarbonitrile E->F Oxidation

Caption: Generalized mechanism for the multicomponent synthesis of pyridine-3,5-dicarbonitriles.

The Thorpe-Ziegler Reaction: The Importance of Aprotic Polar Solvents

The Thorpe-Ziegler reaction is a powerful intramolecular cyclization of dinitriles to form cyclic α-cyano ketones, which are valuable precursors to various cyclic compounds. The reaction is base-catalyzed and proceeds via a carbanion intermediate.

Solvent Requirements:

  • Aprotic Polar Solvents: Solvents such as tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are generally preferred.[12][13] These aprotic solvents do not interfere with the strong base required for the initial deprotonation and can effectively solvate the cationic counter-ion of the base.

  • Avoidance of Protic Solvents: Protic solvents like ethanol are generally avoided as they can protonate the highly basic carbanion intermediate, quenching the reaction. Computational studies have shown that solvents like DME and THF can lower the energy of the rate-determining step compared to ethanol.[12]

Troubleshooting and Optimization: A Solvent-Centric Approach

Common issues in the synthesis of pyridine-3-carbonitriles can often be traced back to an inappropriate choice of solvent.

  • Low Yields: If yields are low, consider a solvent that better solubilizes the reactants or one that is aprotic to enhance the reactivity of nucleophiles. In MCRs, switching from a protic to an aprotic solvent or vice-versa can have a dramatic effect.[10][11]

  • Side Reactions: The formation of byproducts such as nicotinamide or nicotinic acid is indicative of nitrile group hydrolysis.[3] This can be mitigated by using anhydrous (dry) organic solvents and rigorously drying all glassware. If an aqueous medium is necessary, using a buffered system to maintain a neutral pH can suppress hydrolysis.[3]

  • Polymerization: The formation of insoluble, tarry materials suggests polymerization, which can be triggered by high temperatures.[3] Ensure strict temperature control and consider a solvent with a lower boiling point if overheating is a concern.

Conclusion: A Strategic Framework for Solvent Selection

The choice of solvent is a powerful tool in the hands of a synthetic chemist. For the synthesis of pyridine-3-carbonitrile derivatives, a thoughtful and informed approach to solvent selection can lead to significant improvements in reaction efficiency, product purity, and sustainability. By understanding the interplay between solvent properties and reaction mechanisms, researchers can move beyond trial-and-error and make strategic decisions that accelerate the discovery and development of novel molecules based on this vital heterocyclic scaffold. The ongoing exploration of green solvents, such as water and bio-derived alternatives, will continue to shape the future of pyridine-3-carbonitrile synthesis, making it not only more efficient but also more environmentally responsible.[14][15][16]

References

  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. (2009). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102838536A - 3-cyanopyridine derivative and preparation as well as application thereof.
  • Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. (2024). ACS Omega. ACS Publications. Retrieved from [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. Retrieved from [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Organic & Biomolecular Chemistry, 21(38), 7859-7868. Retrieved from [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Retrieved from [Link]

  • Microwave Assisted Synthesis and Its Cytotoxicity Study of 4H-Pyrano[2,3-a]acridine-3-carbonitrile Intermediate: Experiment Design for Optimization Using Response Surface Methodology. (2019). Molecules. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • Green synthesis and antimicrobial evaluation ofpyrido[1,2-a]pyrimidine3- carbonitrile derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of pyridine derivatives employing three component reaction and Fe3O4/ZnO/MWCNTs magnetic nanocomposites. (2025). Journal of Medical, Chemical and Biomedical Engineering. Retrieved from [Link]

  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of pyridine-3,5-dicarbonitriles. (2009). PubMed. Retrieved from [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2022). Molecules. MDPI. Retrieved from [Link]

  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (n.d.). International Journal of Recent Technology and Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. Retrieved from [Link]

  • Microwave-assisted Synthesis and Reactivity of Some Novel Chromenopyridine Derivatives Bearing 2,4-Diamino-3-Carbonitrile Moieties. (2024). Bentham Science Publishers. Retrieved from [Link]

  • Computational Revision of the Mechanism of the Thorpe Reaction. (2022). Chem. Proc.. MDPI. Retrieved from [Link]

  • Preparation and Application of Green Sustainable Solvent Cyrene. (2023). Molecules. MDPI. Retrieved from [Link]

  • Green Solvents in Organic Synthesis. (2024). IntechOpen. Retrieved from [Link]

  • Some aspects of green solvents. (2018). Comptes Rendus Chimie. Elsevier. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine-3-carbonitriles 9a–d. Retrieved from [Link]

  • Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. (n.d.). Chemistry Central Journal. PMC. Retrieved from [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2023). ACS Omega. ACS Publications. Retrieved from [Link]

Sources

Method

Application Note: Post-Synthesis Workup Procedures for Piperazine-Pyridine Compounds

Introduction & Synthetic Context Piperazine-pyridine scaffolds are privileged structures in modern medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved drugs, including kinase inhibitors, GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Context

Piperazine-pyridine scaffolds are privileged structures in modern medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved drugs, including kinase inhibitors, GPCR ligands, and neuroleptics[1][2]. The construction of these N-aryl and N-heteroaryl linkages is most frequently achieved via palladium-catalyzed Buchwald-Hartwig amination[1][2].

However, the post-synthesis isolation of these compounds presents significant physicochemical challenges. The polybasic nature of the piperazine and pyridine nitrogens complicates standard liquid-liquid extraction (LLE) and frequently induces severe emulsion formation[3]. Furthermore, these nitrogen-rich heterocycles act as excellent multidentate ligands, strongly coordinating residual palladium and making metal clearance a major bottleneck in process chemistry[4].

This application note provides a comprehensive, causality-driven methodology for the workup, extraction, palladium scavenging, and final isolation of piperazine-pyridine derivatives.

Physicochemical Profiling & Workup Strategy

To design a self-validating workup protocol, one must exploit the pH-dependent ionization of the piperazine-pyridine system. The workup relies on an "acid-base swing" to separate the highly basic product from neutral or acidic impurities (e.g., phosphine ligands, unreacted aryl halides, and transition metal byproducts).

Table 1: Typical Physicochemical Properties & pH-Dependent Ionization

Moiety Approx. pKa of Conjugate Acid Protonation State at pH 2 Protonation State at pH 12
Piperazine (Secondary Amine, N1) ~9.8 Protonated (+) Neutral (0)
Piperazine (Tertiary Amine, N4) ~5.7 Protonated (+) Neutral (0)

| Pyridine Nitrogen | ~5.2 | Protonated (+) | Neutral (0) |

Data adapted from the Williams pKa compilation[5].

Mechanistic Causality: Because the highest pKa in the system is approximately 9.8, acidification to pH < 3 ensures complete protonation of all basic centers, rendering the molecule highly polar and water-soluble[6][5]. This allows the target compound to partition entirely into the aqueous phase, leaving lipophilic impurities in the organic phase. Subsequent basification to pH > 11 deprotonates the nitrogens, restoring the lipophilicity of the free base and allowing its recovery into a clean organic solvent[6].

Workup Workflow & Decision Tree

WorkupWorkflow Start Crude Reaction Mixture (e.g., Buchwald-Hartwig) Filter Filter through Celite (Remove bulk salts/Pd) Start->Filter AcidExt Acidic Aqueous Extraction (pH < 3, 1M HCl) Filter->AcidExt OrgDiscard Discard Organic Layer (Neutral/Acidic Impurities) AcidExt->OrgDiscard Organic Basify Basify Aqueous Layer (pH > 11, NaOH) AcidExt->Basify Aqueous (Product) BaseExt Organic Extraction (DCM or 2-MeTHF) Basify->BaseExt AqDiscard Discard Aqueous Layer (Inorganic Salts) BaseExt->AqDiscard Aqueous PdScavenge Add Pd Scavenger (e.g., Si-Thiol, 50°C) BaseExt->PdScavenge Organic (Product) FilterScav Filter & Concentrate PdScavenge->FilterScav SaltForm Salt Formation / Crystallization (e.g., HCl salt) FilterScav->SaltForm

Fig 1. Decision tree and workflow for the post-synthesis workup of piperazine-pyridine compounds.

Experimental Protocols

Protocol 1: Acid-Base Swing Extraction & Emulsion Resolution

Objective: Isolate the free-base piperazine-pyridine product from the crude reaction matrix while eliminating neutral organic impurities and inorganic salts.

Step-by-Step Methodology:

  • Quench & Filtration: Dilute the crude Buchwald-Hartwig reaction mixture with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc). Filter the suspension through a tightly packed pad of Celite[2][7].

    • Causality: Fine particulates (e.g., precipitated Pd black, Cs₂CO₃) act as emulsion stabilizers. Early filtration is critical for clean phase separation later in the protocol.

  • Acidic Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of 1 M HCl (aq). Shake vigorously, venting frequently, and allow the phases to separate[6].

  • Phase Separation: Drain the lower aqueous layer (containing the protonated product) into an Erlenmeyer flask. Wash the remaining organic layer with an additional 0.5 volumes of 1 M HCl. Combine the aqueous layers and discard the organic layer[6].

  • Basification: Cool the combined acidic aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2 M NaOH (aq) dropwise while stirring until the pH reaches > 11.

    • Validation Check: Use pH indicator paper to confirm pH > 11. Failure to reach this pH will result in the product remaining water-soluble, leading to catastrophic yield loss. The product will typically oil out or precipitate as the free base at this stage.

  • Organic Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM) or 2-MeTHF.

  • Emulsion Resolution: If a persistent emulsion forms—a common occurrence due to the surfactant-like properties of partially protonated polybasic amines—add saturated aqueous NaCl (brine)[3].

    • Causality: Brine increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent in water (the Hofmeister salting-out effect) and forcing phase separation[8].

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and proceed immediately to Protocol 2.

Protocol 2: Palladium Scavenging

Objective: Reduce residual palladium from >1000 ppm to acceptable pharmaceutical limits (<10 ppm).

Mechanistic Causality: Piperazine and pyridine nitrogens are excellent ligands for Pd(II), forming stable chelates that co-extract with the product[4]. Standard aqueous washes cannot break these complexes. Solid-supported scavengers with an overwhelming thermodynamic affinity for palladium must be introduced to outcompete the API for the metal[9].

Table 2: Recommended Solid-Supported Metal Scavengers

Scavenger Type Functional Group Mechanism of Action Optimal Conditions
SiliaMetS® Thiol -SH (Thiol) Strong covalent coordination to Pd(0) and Pd(II) 40–50 °C, 4–12 h
MP-TMT Trimercaptotriazine Multidentate chelation of Pd species RT to 50 °C, 12 h

| Si-Triamine | -NH(CH₂)₂NH(CH₂)₂NH₂ | Amine chelation (effective for basic APIs) | RT, 2–4 h |

Data adapted from ACS Process Research & Development[4] and BenchChem technical guidelines[10].

Step-by-Step Methodology:

  • Dissolution: Ensure the free-base product is fully dissolved in a suitable solvent (e.g., DCM, THF, or Toluene)[10].

  • Scavenger Addition: Add 3 to 5 weight equivalents (relative to the initial mass of the Pd catalyst used in the reaction) of a functionalized silica scavenger, such as SiliaMetS® Thiol or MP-TMT resin[4][10].

  • Incubation: Stir the suspension vigorously at 40–50 °C for 4 to 12 hours.

    • Causality: Elevated temperatures increase the kinetic rate of Pd desorption from the product and improve diffusion into the porous matrix of the scavenger[10].

  • Filtration: Filter the mixture through a fine glass frit (Porosity 4) or a fresh Celite pad. Wash the filter cake thoroughly with the reaction solvent to recover any API that may be non-specifically adsorbed to the silica backbone[10].

  • Concentration: Concentrate the filtrate in vacuo to yield the highly purified free base.

Protocol 3: Salt Formation & Crystallization

Objective: Isolate the final product as a stable, highly pure solid, resolving any final trace impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the concentrated free base in a minimum volume of hot ethanol or isopropanol (approx. 60 °C).

  • Acid Addition: Slowly add 1.05 to 2.1 equivalents of a pharmaceutically acceptable acid (e.g., HCl in 1,4-dioxane, or methanesulfonic acid) dropwise under continuous stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the growth of a defined crystal lattice, which excludes impurities. Once at room temperature, transfer the flask to an ice bath for 1 hour to maximize precipitation.

  • Isolation: Filter the resulting crystals under a vacuum, wash with a small volume of ice-cold solvent, and dry under high vacuum at 40 °C to constant weight.

References

  • Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data. URL:[Link]

  • National Institutes of Health (NIH). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." PMC. URL: [Link]

  • SiliCycle. "SiliCycle Guide for Chemical Synthesis & Purification." Chemie Brunschwig. URL: [Link]

  • ACS Publications. "Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs." Organic Process Research & Development. URL:[Link]

  • Scribd. "Organic Reaction Workup Procedures." Scribd. URL:[Link]

  • ACS Publications. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development. URL:[Link]

  • ResearchGate. "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets." Current Organic Synthesis. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pyridine-3-Carbonitrile Synthesis

Welcome to the Application Scientist Support Portal. Pyridine-3-carbonitriles (nicotinonitriles) are highly versatile pharmacophores utilized in the development of kinase inhibitors, anti-inflammatory agents, and vitamin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

Pyridine-3-carbonitriles (nicotinonitriles) are highly versatile pharmacophores utilized in the development of kinase inhibitors, anti-inflammatory agents, and vitamin B3 derivatives. However, achieving high purity during their synthesis is notoriously difficult. Impurity profiles typically arise from catalyst deactivation in transition-metal cross-coupling or incomplete cascade cyclizations in multicomponent reactions (MCRs).

This guide is designed to help researchers diagnose root causes, understand the mechanistic causality behind experimental failures, and implement self-validating protocols to achieve >95% purity.

Diagnostic Decision Tree

Use the following logic pathway to identify the root cause of your specific purity issue.

G Root Low Purity Detected (Pyridine-3-carbonitrile) Pd Pd-Catalyzed Cyanation Route Root->Pd MCR Multicomponent Reaction (MCR) Route Root->MCR Issue1 Unreacted Halide & Homocoupling Pd->Issue1 Issue2 Amide/Acid Byproducts MCR->Issue2 Issue3 Dihydropyridine Impurity MCR->Issue3 Fix1 Use K₄[Fe(CN)₆] (Slow CN⁻ release) Issue1->Fix1 Fix2 Strict Anhydrous Conditions Issue2->Fix2 Fix3 Add TEMPO / Air Oxidation Issue3->Fix3

Diagnostic flowchart for troubleshooting pyridine-3-carbonitrile purity issues.

Quantitative Data: Impact of Cyanide Sources

In palladium-catalyzed cyanation, the choice of the cyanide source dictates the survival of the catalytic cycle. Free cyanide ions ( CN− ) are strong σ-donors that can irreversibly bind to palladium, forming catalytically dead [Pd(CN)4​]2− complexes [1]. The table below summarizes how controlling the release rate of CN− impacts final product purity.

Cyanide SourceFree CN⁻ Release RatePd Catalyst Deactivation RiskTypical YieldPrimary Impurity Profile
NaCN / KCN Very FastHigh (Forms [Pd(CN)4​]2− )< 40%Unreacted starting material, homocoupled dimers
Zn(CN)₂ ModerateMedium70–85%Trace unreacted halide, zinc salts
K₄[Fe(CN)₆] Very SlowLow> 90%Minimal (Highly pure product)
CuSCN SlowLow (Requires CuI additive)70–90%Trace homocoupling, thiocyanate byproducts

Experimental Protocols & Troubleshooting

Route A: Palladium-Catalyzed Cyanation of 3-Halopyridines

The Problem: High concentrations of unreacted 3-bromopyridine and the appearance of bipyridine (homocoupled) dimers. The Causality: This is the classic "cyanide problem." When highly soluble salts like NaCN are used, the solution is flooded with CN− . The cyanide outcompetes the aryl halide for the Pd(0) center, halting oxidative addition[1]. The Solution: Utilize K4​[Fe(CN)6​] (Potassium hexacyanoferrate(II)). Because it is nearly insoluble in organic solvents, it acts as a slow-release reservoir, liberating CN− only as fast as the catalytic cycle consumes it [2].

Self-Validating Protocol: Ligand-Free Cyanation

  • Reagent Loading: Charge an oven-dried Schlenk flask with 3-bromopyridine (1.0 equiv), K4​[Fe(CN)6​]⋅3H2​O (0.2 equiv), Na2​CO3​ (1.0 equiv), and Pd(OAc)2​ (2 mol%). Causality Note: 0.2 equiv of the hexacyanoferrate provides 1.2 equiv of active CN− . Na2​CO3​ is used to neutralize acidic byproducts without causing base-catalyzed hydrolysis of the resulting nitrile.

  • Degassing: Add anhydrous N,N-dimethylacetamide (DMA). Perform three freeze-pump-thaw cycles. Causality Note: Molecular oxygen promotes the oxidative homocoupling of the aryl halide, destroying purity.

  • Reaction: Heat the mixture to 120 °C for 16 hours under an argon atmosphere.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. Self-Validation: If the starting material is entirely consumed but the product peak is weak, check the baseline for homocoupling. If starting material remains, the Pd catalyst was poisoned—verify solvent anhydrousness in your next run.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and precipitated palladium black.

Route B: Multicomponent Reactions (MCRs)

The Problem: The final product is heavily contaminated with a yellow M+2 impurity (1,4-dihydropyridine) or M+18/M+19 hydrolysis byproducts. The Causality: MCRs (like Hantzsch-type syntheses) assemble the ring but often stall at the 1,4-dihydropyridine intermediate. Spontaneous air oxidation is slow and can lead to autoxidation byproducts (e.g., 3-hydroxypyridines)[3]. Furthermore, the nitrile group is highly susceptible to hydration (forming nicotinamide, M+18) if adventitious water is present under heated basic conditions [4].

Self-Validating Protocol: TEMPO-Mediated Oxidative Aromatization

  • Condensation: Combine the active methylene compound (1.0 equiv), aldehyde (1.0 equiv), and ammonium acetate (1.5 equiv) in strictly anhydrous ethanol.

  • Oxidation Setup: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 equiv). Equip the flask with a reflux condenser open to the atmosphere. Causality Note: Oxygen from the air acts as the terminal oxidant; TEMPO is the catalytic redox mediator that efficiently shuttles electrons from the dihydropyridine to O2​ , preventing autoxidation [3].

  • Heating: Reflux at 80 °C for 4–6 hours.

  • Validation Checkpoint: Analyze the reaction mixture via LC-MS. Self-Validation: Look for the complete disappearance of the M+2 peak. If M+2 persists, the oxidation has stalled. Increase the airflow over the condenser or add an additional 0.1 equiv of TEMPO.

  • Isolation: Cool the mixture to 0 °C. The fully aromatic pyridine-3-carbonitrile will precipitate as a high-purity solid. Filter and wash with ice-cold ethanol.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a major impurity at M+18. What is this, and how do I prevent it? A: An M+18 peak is the classic signature of nitrile hydrolysis, where the pyridine-3-carbonitrile has converted into a nicotinamide byproduct [4]. This occurs when adventitious water reacts with the electrophilic nitrile carbon under the elevated temperatures required for MCRs. To prevent this, switch to strictly anhydrous solvents, dry your solid reagents under vacuum, and add 4Å molecular sieves to the reaction mixture.

Q: I am seeing a large amount of unreacted 3-bromopyridine in my Pd-catalyzed cyanation. Should I increase the palladium catalyst loading? A: No. Increasing the catalyst loading will not solve the root issue, which is catalyst poisoning. Alkali cyanides dissolve rapidly, flooding the solution with free CN− ions that form a thermodynamically stable, catalytically dead [Pd(CN)4​]2− complex [1]. Replace your cyanide source with a slow-release alternative like K4​[Fe(CN)6​] [2].

Q: How can I efficiently remove residual palladium from my nicotinonitrile product without using column chromatography? A: Pyridine nitriles are strong bidentate ligands and will heavily chelate palladium, causing standard aqueous workups to fail. After the reaction, dilute the mixture with ethyl acetate and stir with a functionalized silica metal scavenger (e.g., SiliaBond Thiol) for 2 hours at 40 °C before filtration. Alternatively, wash the organic layer with a 10% aqueous solution of N-acetylcysteine, which outcompetes the pyridine ring for the palladium ions.

References

  • Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents. ACS Publications.[Link]

  • Cyanation of aromatic halides.
  • Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. ACS Publications.[Link]

Optimization

Technical Support Center: Minimizing Side Reactions During Piperazine Formylation

Welcome to the technical support center for piperazine formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively formylating piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperazine formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively formylating piperazine while minimizing common side reactions. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Section 1: Understanding the Core Reaction and Side Reactions

The N-formylation of piperazine is a fundamental transformation in organic synthesis, often serving as a gateway to more complex, pharmaceutically relevant molecules. The primary goal is typically to achieve mono-formylation , producing 1-formylpiperazine. However, the symmetrical nature of piperazine, with two reactive secondary amine groups, presents a significant challenge: the formation of the undesired 1,4-diformylpiperazine .[1]

The core mechanism involves the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbon of a formylating agent, such as formic acid or ethyl formate.[2][3]

Reaction Pathways

The competition between the desired mono-formylation and the undesired di-formylation is the central issue to control.

G cluster_0 Piperazine Piperazine p1 Piperazine->p1 Formyl_Agent Formylating Agent (e.g., HCOOH) Formyl_Agent->p1 p2 Formyl_Agent->p2 Monoformyl 1-Formylpiperazine (Desired Product) Monoformyl->p2 Diformyl 1,4-Diformylpiperazine (Side Product) p1->Monoformyl Path 1 (k1) Desired Reaction p2->Diformyl Path 2 (k2) Side Reaction G start Start setup 1. Setup Reaction - Add Piperazine (3.0 eq) to Ethanol in a round-bottom flask. - Equip with a reflux condenser and addition funnel. start->setup cool 2. Cool Mixture - Cool the flask to 0-5°C using an ice bath. setup->cool add 3. Add Formylating Agent - Add Ethyl Formate (1.0 eq) dropwise over 2 hours via addition funnel. cool->add react 4. Reaction - Allow to warm to room temperature. - Stir for 12-18 hours. add->react monitor 5. Monitor Progress - Check reaction completion using TLC (DCM:MeOH 9:1 with NH3). - Stain with ninhydrin. react->monitor workup 6. Work-up - Concentrate reaction mixture in vacuo. - Add water and extract with Dichloromethane (3x). monitor->workup purify 7. Purify - Combine organic layers, dry over Na2SO4, and concentrate. - Purify by vacuum distillation or column chromatography. workup->purify end End purify->end

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Temperature Optimization for Pyridine-Piperazine Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of C–N cross-coupling between pyridine and piperazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of C–N cross-coupling between pyridine and piperazine derivatives. Piperazine is the third most frequent nitrogen-containing heterocycle in FDA-approved drugs[1], making this structural motif ubiquitous in medicinal chemistry.

The two primary methodologies for constructing this bond are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination[2]. A critical, yet often mismanaged, parameter in both workflows is temperature . Thermal energy dictates reaction kinetics, chemoselectivity, catalyst stability, and the suppression of deleterious side reactions. This guide provides field-proven insights, self-validating protocols, and a comprehensive Q&A to help you optimize reaction temperatures.

Section 1: Mechanistic Workflows & Reaction Pathways

The choice of reaction pathway—and consequently, the optimal temperature profile—depends entirely on the electronic nature of the halopyridine substrate.

G cluster_SNAr SNAr Pathway cluster_BHA Buchwald-Hartwig Pathway Start Halopyridine + Piperazine SNAr_Temp High Temp (100-120°C) Polar Aprotic Solvent Start->SNAr_Temp Electron-Deficient BHA_Temp Moderate Temp (80-100°C) Pd Catalyst + Base Start->BHA_Temp Electron-Rich/Neutral SNAr_Mech Meisenheimer Complex Formation SNAr_Temp->SNAr_Mech SNAr_Prod Coupled Product SNAr_Mech->SNAr_Prod BHA_Mech Oxidative Addition & Reductive Elimination BHA_Temp->BHA_Mech BHA_Prod Coupled Product BHA_Mech->BHA_Prod

Reaction pathways for pyridine-piperazine coupling based on substrate electronics.

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The physical observations during the experiment should confirm its success or indicate failure before you even run an LC-MS or NMR.

Protocol A: SNAr Coupling of 4-Chloropyridine and Piperazine

Causality: SNAr requires high thermal energy to overcome the activation barrier of breaking aromaticity during the formation of the intermediate Meisenheimer complex.

  • Preparation: To a round-bottom flask, add piperazine (1.0 mmol), 4-chloropyridine hydrochloride (1.2 mmol), and potassium carbonate (3.0 mmol)[2].

  • Solvent Addition: Add anhydrous DMF (10 mL).

    • Validation Check: The mixture should be a heterogeneous suspension.

  • Heating: Heat the reaction mixture to 120 °C[2].

    • Causality: Temperatures below 100 °C result in sluggish kinetics for unactivated pyridines, while temperatures above 130 °C risk DMF decomposition (releasing dimethylamine, which competes as a nucleophile).

  • Monitoring: Stir for 24 hours.

    • Validation Check: The suspension will change color (typically turning light yellow to deep orange) as the conjugated coupled product forms. If the solution remains completely colorless after 4 hours, the temperature is too low or the pyridine is too electron-rich for SNAr.

  • Workup: Cool to room temperature, pour into water (200 mL), and extract with ethyl acetate (3 x 20 mL)[3].

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality: For electron-rich or neutral pyridines, SNAr is unviable. Pd-catalysis lowers the activation energy, allowing coupling at moderate temperatures[4].

  • Preparation: To an oven-dried Schlenk flask under argon, add Pd2(dba)3 (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol)[2].

  • Reactant Addition: Add piperazine (1.2 mmol), bromopyridine (1.0 mmol), and anhydrous toluene (10 mL).

    • Validation Check: The solution should initially appear deep purple/red (characteristic of the active Pd-BINAP complex).

  • Heating: Heat to 100 °C and stir for 18 hours[2].

    • Causality: 100 °C provides optimal energy for oxidative addition into the C–Br bond without degrading the ligand.

    • Validation Check: If the solution turns completely black with a metallic precipitate within the first hour, the catalyst has decomposed (Pd black formation), indicating the temperature was ramped too quickly or oxygen ingress occurred.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd residues[2].

Section 3: Temperature Optimization Data

The following table summarizes the quantitative causality between temperature, yield, and byproduct formation in a standard SNAr coupling of 2-chloropyridine with unprotected piperazine.

Temperature (°C)Reaction Time (h)Conversion (%)Mono-Coupled Yield (%)Bis-Coupled Byproduct (%)Causality & Observations
60 483535< 1Insufficient thermal energy to reach the Meisenheimer transition state.
80 2470682Moderate kinetics; ideal for highly activated (e.g., nitro-substituted) pyridines.
100 18>95887Optimal balance of kinetic rate and chemoselectivity for standard halopyridines.
120 12>997524Excessive heat overcomes the steric hindrance of the second piperazine nitrogen, promoting unwanted bis-coupling[3].
Section 4: Troubleshooting & FAQs

Q1: Why am I seeing bis-coupled (diacylated/dialkylated) piperazine byproducts at elevated temperatures? A: Piperazine possesses two highly nucleophilic secondary amines. At elevated temperatures (e.g., >110 °C), the thermal energy is sufficient to overcome the steric hindrance and electronic deactivation caused by the first coupling event, allowing the second nitrogen to react with another equivalent of halopyridine. Optimization: If high temperatures are required to initiate the first coupling, you must either use a large molar excess of piperazine (2- to 5-fold) to statistically favor mono-coupling, or use a mono-protected piperazine (e.g., N-Boc-piperazine)[3]. Note that Boc groups can thermally deprotect at temperatures exceeding 120 °C, so maintain the temperature between 80–100 °C if using Boc-piperazine.

Q2: The SNAr reaction is sluggish at 80 °C. Should I increase the temperature or change the solvent? A: Before increasing the temperature, evaluate your solvent. SNAr reactions proceed through a highly polar transition state. Switching from a less polar solvent (like acetonitrile) to a highly polar aprotic solvent (like DMF, NMP, or DMSO) stabilizes this transition state, effectively lowering the activation energy[5]. If you are already using DMF/DMSO and the reaction is still sluggish, incrementally increase the temperature to 100–120 °C.

Q3: In my Buchwald-Hartwig coupling, the catalyst decomposes (Pd black forms) before the reaction completes at 100 °C. How can I optimize this? A: Catalyst decomposition at optimal coupling temperatures (100 °C) is rarely a purely thermal issue; it is usually a kinetic mismatch. If the oxidative addition or reductive elimination steps are too slow, the active Pd(0) species remains uncoordinated and aggregates into inactive Pd black. Optimization: Do not lower the temperature, as this will further stall the catalytic cycle. Instead, switch to a more sterically demanding and electron-rich ligand (e.g., XPhos or BrettPhos) which stabilizes the Pd intermediate at 100 °C and accelerates reductive elimination[1]. Alternatively, use a pre-catalyst system (like PEPPSI) that activates efficiently and remains robust at lower temperatures[6].

Q4: How does temperature affect the regioselectivity when using unsymmetrical dihalopyridines (e.g., 2,4-dichloropyridine)? A: In SNAr, the 4-position of pyridine is generally more electrophilic than the 2-position due to resonance stabilization of the intermediate. At lower temperatures (e.g., 60–80 °C), the reaction is under strict kinetic control, yielding predominantly the 4-substituted piperazine. At elevated temperatures (>100 °C), thermodynamic control begins to compete, and you will observe a loss of regioselectivity, leading to a mixture of 2-substituted, 4-substituted, and bis-substituted products. To maintain regiocontrol, run the reaction at the lowest temperature that provides a practical conversion rate.

References
  • Title: Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives Source: benchchem.com URL: 2

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: mdpi.com URL: 4

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: acs.org URL: 1

  • Title: Robust Buchwald–Hartwig amination enabled by ball-milling Source: rsc.org URL: 6

  • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications Source: chemrxiv.org URL: 5

  • Title: Technical Support Center: Optimizing Nicotinoylpiperazine Synthesis Source: benchchem.com URL: 3

Sources

Optimization

Technical Support Center: Resolving HPLC Solubility Issues for 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

Welcome to the advanced diagnostic hub for liquid chromatography troubleshooting. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, providing researchers and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced diagnostic hub for liquid chromatography troubleshooting. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, providing researchers and drug development professionals with the mechanistic causality and self-validating protocols required to resolve complex solubility failures associated with heterocyclic amines.

Diagnostic Hub: Mechanistic Insights into Solubility Failures

To solve a chromatographic problem, we must first deconstruct the analyte's chemical profile. 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile presents a unique challenge in High-Performance Liquid Chromatography (HPLC) due to competing functional groups that neutralize its basicity and limit its aqueous solubility.

The Chemical Causality of Precipitation

Typically, piperazine and pyridine derivatives are basic and easily solubilized in acidic mobile phases (e.g., 0.1% Formic Acid) via protonation[1]. However, this specific molecule defies that norm:

  • The Formyl Group (-CHO): Attached to the N4 of the piperazine ring, it creates an amide-like structure, completely neutralizing the basicity of that nitrogen.

  • The Carbonitrile Group (-CN): Positioned at the 3-position of the pyridine ring, this strongly electron-withdrawing group pulls electron density away from both the pyridine nitrogen and the piperazine N1.

The Result: The molecule cannot form highly soluble protonated salts under standard acidic HPLC conditions. It behaves as a neutral, moderately lipophilic compound. Analysts are often forced to dissolve the sample in strong organic solvents like 100% DMSO or DMF. When this strong solvent plug hits a highly aqueous initial mobile phase gradient, the sudden drop in solubility causes immediate on-column precipitation[2]. This phenomenon, coupled with hydrodynamic instability, is known as the Strong Solvent Effect (SSE) or "viscous fingering"[3].

Mechanism A Sample Injection (100% DMSO/DMF Diluent) B Mixing at Column Head (High Aqueous Mobile Phase) A->B C Hydrophobic Mismatch & Loss of Solvation B->C D On-Column Precipitation (Analyte Aggregation) C->D E Viscous Fingering & Peak Splitting D->E F Pressure Spikes & Ghost Peaks D->F

Caption: Mechanism of on-column precipitation due to the Strong Solvent Effect (SSE).

Protocol Engineering: Self-Validating Methodologies

To eliminate precipitation without compromising the method, you must bridge the eluotropic gap between the sample diluent and the mobile phase. The following protocol is designed as a self-validating system —meaning the experiment itself will confirm whether the root cause has been successfully isolated.

Step-by-Step: Diluent-Mobile Phase Optimization Protocol
  • Step 1: Establish the Baseline (The Cloud Point Test) In a glass vial, dissolve 1 mg of the compound in 100 µL of DMSO. Titrate the initial mobile phase (e.g., 90% Water / 10% Acetonitrile) into the vial dropwise. Record the exact volume at which the solution turns cloudy (precipitation). This establishes your maximum aqueous tolerance.

  • Step 2: Engineer the Ternary Diluent Do not inject 100% DMSO. Instead, prepare a sample diluent that mimics the mobile phase but retains just enough organic strength to keep the analyte in solution. A proven starting point for this compound is 20% DMSO / 30% Acetonitrile / 50% Water .

  • Step 3: Mitigate Viscous Fingering via Volume Reduction If a stronger diluent is absolutely required for detection limits, you must minimize the injection volume to allow rapid mixing at the column head[3]. Reduce the injection volume from 10 µL to 1–2 µL.

  • Step 4: The Self-Validation Test (Linearity Check) Inject 1 µL, 2 µL, and 5 µL of the optimized sample.

    • Validation Metric: If the peak area increases linearly ( R2>0.999 ) and the theoretical plate count ( N ) remains constant, the solubility issue is resolved. If N drops precipitously at 5 µL, the Strong Solvent Effect is still occurring, and the diluent must be further weakened[3].

Workflow S1 1. Assess Diluent Match to Mobile Phase S2 2. Reduce Injection Volume (<5 µL) S1->S2 S3 3. Optimize Gradient (Increase Initial Organic %) S2->S3 S4 4. Validate Linearity (R² > 0.999) S3->S4

Caption: Step-by-step self-validating workflow for resolving HPLC sample solubility issues.

Quantitative Data: Solvent Compatibility & Eluotropic Impact

To aid in selecting the correct sample preparation strategy, the following table summarizes the compatibility of various solvents with 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile and their impact on Reversed-Phase HPLC (RP-HPLC) systems[4].

Sample Diluent CompositionSolubilizing Power for AnalyteEluotropic StrengthRisk of On-Column PrecipitationHPLC Suitability
100% DMSO Very HighVery StrongCritical (if >2 µL injected)Poor
100% Methanol ModerateStrongHighModerate
50:50 ACN:Water LowModerateLowExcellent
20:30:50 DMSO:ACN:Water HighModerateMinimalOptimal
100% Mobile Phase A (0.1% FA) Very LowWeakNone (Analyte won't dissolve)N/A

Q&A Knowledge Base

Q: Why am I seeing split or doubled peaks for this compound, but my internal standard looks perfectly symmetrical? A: This is a classic symptom of the Strong Solvent Effect (SSE). Because this specific molecule has poor aqueous solubility, it is likely precipitating momentarily at the column head before re-dissolving in the advancing organic gradient. This creates two distinct bands of the same analyte traveling through the column. Your internal standard likely has better aqueous solubility and does not precipitate, hence its symmetrical shape.

Q: I am experiencing rising backpressure and "ghost peaks" in subsequent blank injections. Is the column degrading? A: Not necessarily. When 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile precipitates due to low solubility in the mobile phase, it strongly adsorbs to the inlet frit and the top of the stationary phase bed[5]. As the organic concentration increases during subsequent gradient runs, these precipitated aggregates slowly wash off, appearing as broad, late-eluting "ghost peaks"[6]. To fix this, implement the ternary diluent protocol above and flush the column with 100% Acetonitrile or a Methanol/Isopropanol blend to clear the frit.

Q: Will adjusting the mobile phase pH to 2.0 help solubilize the compound and fix the peak tailing? A: No. While lowering the pH normally protonates piperazine rings to form highly soluble salts, the electron-withdrawing carbonitrile group and the neutral formyl amide group in this specific molecule severely depress its pKa[1]. The molecule will remain largely un-ionized even at pH 2.0. Instead of relying on pH, you must rely on organic modifiers (Acetonitrile/Methanol) to maintain solubility during the run.

Q: Can I just increase the column compartment temperature to prevent precipitation? A: While increasing the temperature (e.g., from 25°C to 45°C) thermodynamically improves solubility and reduces mobile phase viscosity, it is a band-aid solution. It may prevent immediate precipitation, but it will also alter the selectivity and retention factor ( k ) of your separation[5]. It is far more robust to correct the thermodynamic mismatch between the sample diluent and the mobile phase.

References

  • Agilent Technologies.Oh, What a Mess!
  • Sigma-Aldrich.HPLC Troubleshooting Guide.
  • LCMS.cz.HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific.
  • The Analytical Scientist.Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • BenchChem.Technical Support Center: 1-Phenyl-4-(4-pyridinyl)
  • BenchChem.1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (CAS: 1225710-24-6). As...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile (CAS: 1225710-24-6). As a high-value pharmaceutical intermediate, achieving >98% purity is critical for downstream coupling reactions.

Mechanistic Overview: The Purification Challenge

Purifying this specific intermediate presents unique physicochemical challenges. The molecule features a pyridine ring, a nitrile group, and a formylpiperazine moiety. Mechanistically, this means:

  • Hydrogen Bonding Imbalance: The compound possesses 4 hydrogen-bond acceptors (nitrogen and oxygen atoms) but 0 hydrogen-bond donors[1].

  • Moderate Lipophilicity: With a Topological Polar Surface Area (TPSA) of 60.23 Ų and a LogP of ~0.23[1], it sits in a challenging middle ground of polarity.

  • Phase Separation Risks: Because of its specific solubility profile, it is highly prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—when subjected to rapid cooling or when recrystallized from highly polar, hydrogen-bonding solvent systems[2].

Solvent Selection Matrix

Selecting the correct solvent requires balancing high solubility at elevated temperatures with selective precipitation upon cooling[3]. The table below summarizes the quantitative data and mechanistic outcomes of various solvent systems evaluated for this compound.

Solvent SystemRatio (v/v)Boiling Point (°C)Dielectric Constant (ε)Suitability & Mechanistic Outcome
Ethyl Acetate / n-Heptane 1:277 / 986.0 / 1.9Optimal. EtOAc provides necessary dipole interactions; Heptane acts as a smooth anti-solvent. Promotes stable crystal lattice formation.
Isopropanol / Water 9:182 / 10019.9 / 80.1Poor. High risk of LLPS (oiling out). Water disrupts the weak intermolecular forces of the solute, causing emulsion[2].
Toluene / Hexane 1:1110 / 692.4 / 1.9Moderate. Good recovery, but the high boiling point of Toluene may cause thermal degradation of the formyl group during prolonged heating.
Ethanol (Absolute) 100%7824.5Suboptimal. High solubility at elevated temperatures, but poor yield upon cooling due to excessive solubility retention at 0°C[4].

Troubleshooting Guides & FAQs

Q1: Why does my compound "oil out" instead of forming crystals, and how can I rescue the batch? A1: Oiling out (LLPS) occurs when supersaturation causes the compound to separate as a secondary liquid phase (an emulsion) rather than a solid crystalline suspension[2]. This happens when the integration of solute molecules into the crystal lattice is kinetically hindered, often because the chosen solvent mixture depresses the melting point of the solute-solvent system below your operating temperature.

  • Rescue Protocol: Do not attempt to filter an oil; it acts as a highly efficient solvent for impurities[2]. Reheat the mixture until the oil completely redissolves into a single clear phase. Add 5-10% (v/v) of the "good" solvent (Ethyl Acetate) to decrease supersaturation. Cool the solution at a much slower rate (e.g., 0.5°C/min) and introduce seed crystals at the metastable zone to bypass the nucleation energy barrier.

Q2: How do I remove colored impurities without losing significant yield? A2: Colored impurities in pyridine-carbonitrile derivatives are typically trace oxidized degradation products. Add activated charcoal (10% w/w relative to the crude solid) during the hot dissolution phase in Ethyl Acetate. Boil for 5-10 minutes, then perform a hot gravity filtration through a pre-warmed Celite pad.

  • Causality: The highly porous carbon traps large, conjugated polymeric impurities via van der Waals forces, while the target monomer remains dissolved in the hot solvent.

Q3: What are the safety and handling considerations for this specific intermediate? A3: 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile is classified with several critical hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H318 (Causes serious eye damage)[5]. Always perform hot filtrations inside a certified fume hood using appropriate PPE (nitrile gloves, splash goggles) to avoid exposure to both the active compound and hot solvent vapors.

Experimental Protocol: Self-Validating Anti-Solvent Recrystallization

This step-by-step methodology utilizes the optimal Ethyl Acetate / n-Heptane system. Every step includes a validation check to ensure the system behaves as expected before proceeding.

Step 1: Hot Dissolution

  • Weigh the crude 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile. Suspend it in a minimum volume of Ethyl Acetate (approx. 5 mL/g) in a round-bottom flask.

  • Heat to 70°C under gentle reflux until dissolved.

  • Validation Check: The solution must be clear. If particulates remain after 10 minutes of boiling, they are insoluble impurities and must be filtered out.

Step 2: Hot Filtration

  • Filter the hot solution quickly through fluted filter paper (or a Celite pad if charcoal was used) into a pre-warmed receiving flask to prevent premature crystallization in the funnel.

Step 3: Anti-Solvent Addition

  • Maintain the filtrate at 70°C. Slowly add hot n-Heptane dropwise while stirring continuously, until the solution becomes faintly turbid (the cloud point).

  • Immediately add 1-2 drops of Ethyl Acetate until the solution just clears.

  • Validation Check: This precise visual transition confirms you have successfully established the boundary of the metastable zone.

Step 4: Controlled Cooling & Seeding

  • Remove the heat source. Allow the flask to cool ambiently to 50°C.

  • If available, add 1-2 mg of pure seed crystals. Continue cooling to room temperature at a rate of ~0.5°C/min, then transfer to an ice bath (0-5°C) for 1 hour.

Step 5: Isolation & Drying

  • Collect the resulting crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 volumes of ice-cold n-Heptane to displace any residual mother liquor.

  • Dry under high vacuum at 40°C to a constant weight.

Workflow Visualization

RecrystallizationWorkflow Start Crude 2-(4-Formylpiperazin-1-yl) pyridine-3-carbonitrile Dissolve Hot Dissolution (Ethyl Acetate, 70°C) Start->Dissolve Filter Hot Gravity Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Anti-Solvent Addition (n-Heptane dropwise) Filter->AntiSolvent Cooling Controlled Cooling (0.5°C / min to 20°C) AntiSolvent->Cooling Decision Oiling Out (LLPS) Detected? Cooling->Decision Reheat Reheat to 70°C Add more Ethyl Acetate Decision->Reheat Yes (Emulsion) Crystallize Crystal Nucleation & Growth Decision->Crystallize No (Suspension) Reheat->Cooling Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Pure High-Purity Product (>98%) Isolate->Pure

Figure 1: Recrystallization workflow and LLPS (oiling out) mitigation decision tree.

References

  • Mettler Toledo. "Oiling Out in Crystallization". URL:[Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". URL:[Link]

  • Journal of Chemical Education (ACS Publications). "Solvent selection for recrystallization: An undergraduate organic experiment". URL:[Link]

Sources

Optimization

Stability of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile under acidic conditions

Technical Support Center: 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile A Guide for Researchers, Scientists, and Drug Development Professionals Overview Welcome to the technical support guide for 2-(4-Formylpiperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Overview

Welcome to the technical support guide for 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile. As Senior Application Scientists, we understand that navigating the complexities of chemical stability is paramount to achieving reproducible and reliable experimental outcomes. This document is designed to provide you with in-depth, field-proven insights into the stability of this compound, with a specific focus on its behavior under acidic conditions. We will address common questions, provide troubleshooting strategies for issues you may encounter, and detail protocols to help you validate stability in your own laboratory setting. Our goal is to empower you with the knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and stability of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile in acidic environments.

Q1: What is the primary point of instability for this molecule in acidic conditions?

The most significant liability of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile under acidic conditions is the N-formyl group. This functional group is an amide, and amides are susceptible to acid-catalyzed hydrolysis.[1][2] The reaction involves the cleavage of the carbon-nitrogen (C-N) bond of the formyl group, leading to the formation of a deformylated piperazine derivative and formic acid. This process is often referred to as N-deformylation.

Q2: What is the chemical mechanism behind this degradation?

The acid-catalyzed hydrolysis of the formamide functionality proceeds via a well-understood pathway.[3][4]

  • Protonation: The first step is the protonation of the carbonyl oxygen of the formyl group by an acid (H₃O⁺). This is the most favorable protonation site and it significantly increases the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate.[3]

  • Proton Transfer & Elimination: Following proton transfers, the C-N bond is cleaved, eliminating the now-protonated piperazine nitrogen as a leaving group. The final products are the deformylated species, 2-(piperazin-1-yl)pyridine-3-carbonitrile, and formic acid.

Q3: Could the nitrile group or the pyridine ring also degrade in acid?

While possible under very harsh conditions (e.g., concentrated, hot acid), the nitrile and pyridine moieties are generally more stable than the N-formyl group.

  • Nitrile Group: Hydrolysis of the nitrile to an amide or carboxylic acid typically requires more forcing conditions than formamide hydrolysis.[5]

  • Pyridine Ring: The pyridine ring is stable in acid and will exist in its protonated (pyridinium) form. It is generally not susceptible to degradation under conditions that would hydrolyze the formyl group.[6]

Therefore, N-deformylation is the primary degradation pathway you should anticipate and monitor.

Q4: How can I monitor the stability of my compound during an experiment?

The most effective way to monitor the stability is through chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly with UV detection (HPLC-UV) or Mass Spectrometry detection (LC-MS), is the industry standard.[7][8][9]

  • HPLC-UV: Monitor the disappearance of the peak corresponding to your starting material and the appearance of a new, more polar peak corresponding to the deformylated product.

  • LC-MS: This is a more powerful technique as it provides mass information. You can monitor the loss of the parent ion (M+H)⁺ and the appearance of the degradant's ion, which will have a mass difference corresponding to the loss of the formyl group (-28 Da).

Q5: How can I minimize degradation if my protocol requires acidic conditions?

Minimizing degradation is key to ensuring the success of your experiments. Consider the following strategies:

  • Temperature Control: Perform your reaction at the lowest possible temperature that still allows for the desired transformation. Hydrolysis rates are highly temperature-dependent.

  • Time Management: Minimize the exposure time to acidic conditions. Quench the reaction as soon as it is complete.

  • Acid Strength and Concentration: Use the mildest acid and the lowest concentration that is effective for your protocol. Avoid using strong, concentrated acids unless absolutely necessary.

  • Aqueous vs. Anhydrous Conditions: If possible, use anhydrous acidic conditions. The presence of water is required for hydrolysis.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide will help you diagnose and resolve issues related to the instability of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile.

Problem Probable Cause Recommended Solution
Unexpected peaks in my HPLC/LC-MS analysis, especially a more polar peak. The compound is undergoing N-deformylation due to acidic conditions in your sample, mobile phase, or during workup.1. Confirm Identity: Use LC-MS to check if the new peak's mass corresponds to the deformylated product (M-28).2. Adjust Mobile Phase: Ensure your HPLC mobile phase is not overly acidic. If it is, consider using a different method or neutralizing your sample before injection.3. Modify Workup: If using an acidic aqueous workup, perform it quickly and at low temperatures (e.g., on an ice bath). Neutralize the solution promptly.
Low yield or incomplete conversion in my reaction. The starting material is degrading over the course of the reaction due to prolonged exposure to acid.1. Run a Stability Control: In a separate vial, expose your starting material to the reaction conditions (acid, solvent, temperature) without the other reagents. Monitor its degradation over time by HPLC to quantify the stability.2. Re-evaluate Conditions: Based on the control experiment, consider lowering the reaction temperature or reducing the reaction time.[10][11]
Inconsistent results between experimental runs. Variability in exposure time to acid, temperature fluctuations, or differences in workup procedures are leading to varying levels of degradation.1. Standardize Protocol: Write a detailed, step-by-step protocol and adhere to it strictly for all runs. Pay close attention to timings for acid addition and quenching.2. Temperature Control: Use a controlled temperature bath instead of relying on ambient room temperature, which can fluctuate.3. pH Monitoring: If possible, monitor the pH during the workup process to ensure consistency between batches.
Logical Flow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting stability-related issues.

G Start Inconsistent Result or Unexpected HPLC Peak CheckMass Analyze by LC-MS. Does new peak mass = (Parent Mass - 28)? Start->CheckMass IsDegradation N-Deformylation Confirmed CheckMass->IsDegradation  Yes NotDegradation Issue is Not Deformylation. Investigate Other Side Reactions. CheckMass->NotDegradation  No AnalyzeConditions Review Experimental Conditions: - Temperature - Acid Concentration - Time IsDegradation->AnalyzeConditions Optimize Systematically Optimize Conditions: 1. Lower Temperature 2. Reduce Time 3. Use Milder Acid AnalyzeConditions->Optimize ControlExp Run Forced Degradation Study (see protocol below) to quantify stability. AnalyzeConditions->ControlExp End Achieved Consistent Results Optimize->End ControlExp->Optimize

Caption: Troubleshooting workflow for stability issues.

Mechanistic Insights & Data

Understanding the degradation pathway is crucial for predicting and controlling it.

Primary Degradation Pathway: N-Deformylation

The primary degradation route is the acid-catalyzed cleavage of the N-formyl bond.

Caption: Acid-catalyzed N-deformylation pathway.

Expected Degradation Products

This table summarizes the key molecules to monitor in your analysis.

Compound NameStructureMolecular FormulaMonoisotopic Mass (Da)
Parent Compound 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrileC₁₁H₁₂N₄O216.1011
Primary Degradant 2-(Piperazin-1-yl)pyridine-3-carbonitrileC₁₀H₁₂N₄188.1062
Byproduct Formic AcidCH₂O₂46.0055

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of your compound under specific acidic conditions, a forced degradation study is essential.[12][13][14] This protocol provides a standardized workflow.

Objective: To determine the rate and extent of degradation of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile under defined acidic stress conditions.

Materials:

  • 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

  • Class A volumetric flasks and pipettes

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution (for quenching)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation:

    • In a 10 mL volumetric flask, add 1.0 mL of the stock solution.

    • Add 1.0 mL of 0.1 M HCl.

    • Dilute to the mark with 50:50 acetonitrile/water. This results in a final concentration of 0.1 mg/mL in 0.01 M HCl.

    • Prepare a control sample by adding 1.0 mL of stock solution and 1.0 mL of water (instead of HCl), and diluting to 10 mL.

  • Incubation:

    • Place both the stress and control samples in a temperature-controlled environment (e.g., a 50 °C water bath or oven). The exact temperature can be adjusted based on the compound's expected lability.[10][11]

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 1.0 mL) from both the stress and control flasks at specific time points (e.g., t = 0, 2, 4, 8, and 24 hours).

  • Quenching and Analysis:

    • Immediately after withdrawal, quench the reaction in the aliquot from the stress sample by adding an equimolar amount of base (e.g., 1.0 mL of 0.01 M NaOH) to neutralize the acid.

    • Transfer the quenched samples to HPLC vials.

    • Analyze all samples (stress and control at each time point) by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Calculate the percentage of the primary degradant formed.

    • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

This structured study will provide you with clear, quantitative data on the stability of your molecule under your specific experimental conditions, allowing you to make informed decisions to ensure the integrity of your results.

References

  • Cascella, M., Raugei, S., & Carloni, P. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2010). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A. Available at: [Link]

  • Li, Y., & Zhan, C.-G. (2011). Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations: concerted versus stepwise pathway. Semantic Scholar. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Guthrie, J. P. (2018). On the hydrolysis mechanisms of amides and peptides. PeerJ Physical Chemistry. Available at: [Link]

  • Glover, S. A., & Rauk, A. (2009). Mechanism of catalysis of the hydrolysis of a formamidinium compound. ResearchGate. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Maheswaran, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • LGC. (n.d.). A practical guide to forced degradation and stability studies for drug substances. LGC. Available at: [Link]

  • Szabo-Scandic. (n.d.). 2-Pyridinecarbonitrile. Szabo-Scandic. Available at: [Link]

  • Lazennec, D., & Meinnel, T. (1997). Continuous spectrophotometric assay of peptide deformylase. Analytical Biochemistry. Available at: [Link]

  • Jermutus, L. (2019). Analytical methods for obtaining HOS information from protein therapeutics. European Pharmaceutical Review. Available at: [Link]

  • Frey, J., et al. (2003). 3,4-DIBROMO-2,5-DIFORMYLTHIOPHENE. Organic Syntheses. Available at: [Link]

  • ATSDR. (2001). Chapter 7: Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Veranova. (n.d.). Analytical Method Development. Veranova. Available at: [Link]

  • Google Patents. (2003). CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. Google Patents.
  • Al-Zaydi, K. M. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molecules. Available at: [Link]

  • Olah, G. A., & Arvanaghi, M. (1981). FORMYLATION OF GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE. Organic Syntheses. Available at: [Link]

  • Wang, X.-F., et al. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E. Available at: [Link]

  • Google Patents. (1995). CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof. Google Patents.
  • World Intellectual Property Organization. (2017). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. Google Patents.
  • World Journal of Pharmaceutical Research. (2019). MANUFACTURING PROCESS VALIDATION OF OLANZAPINE INTERMEDIATE N-FORMYL PIPERAZINE. World Journal of Pharmaceutical Research. Available at: [Link]

  • Wang, X.-F., et al. (2012). 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Abad-Torreblanca, A., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile analysis

HPLC Method Development Guide: Overcoming Rotameric Peak Broadening in 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile Analysis As a Senior Application Scientist, one of the most persistent challenges encountered durin...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development Guide: Overcoming Rotameric Peak Broadening in 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile Analysis

As a Senior Application Scientist, one of the most persistent challenges encountered during high-performance liquid chromatography (HPLC) method development is the unpredictable chromatographic behavior of molecules containing restricted rotation bonds.

This guide provides an in-depth, comparative analysis for developing a robust, stability-indicating HPLC method for 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile . By dissecting the thermodynamic and physicochemical properties of this molecule, we move beyond trial-and-error to establish a self-validating analytical system.

Mechanistic Analysis of the Analytical Challenge

To develop an optimal method, we must first understand the causality behind the molecule's chromatographic behavior. 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile presents two distinct structural hurdles:

A. The N-Formylpiperazine Rotamer Phenomenon

The molecule contains an N-formylpiperazine moiety. The amide-like C–N bond between the formyl group and the piperazine nitrogen possesses partial double-bond character due to resonance. This restricts free rotation, leading to the formation of cis and trans conformational isomers (rotamers).

At ambient HPLC temperatures (20°C–25°C), the rate of interconversion between these rotamers is commensurable with the chromatographic timescale. As the molecule travels down the column, it continuously toggles between the two states, which possess slightly different hydrophobicities. This dynamic equilibrium manifests as severe peak broadening, plateauing, or even peak splitting (eluting as two distinct peaks)[1][2].

B. Secondary Silanol Interactions

The molecule contains multiple basic nitrogen atoms (the pyridine ring and the piperazine nitrogen attached to the pyridine core). In reversed-phase liquid chromatography (RP-HPLC), these basic moieties readily interact with residual, unendcapped acidic silanols on standard silica-based stationary phases via ion-exchange mechanisms. This secondary interaction leads to asymmetric peak tailing and poor theoretical plate counts[3].

Experimental Design & Method Comparison

To isolate variables and demonstrate the causality of our optimized parameters, we evaluated three distinct chromatographic approaches.

  • Method A (Baseline): Standard C18 Column at Ambient Temperature (25°C).

  • Method B (Thermal Optimization): Standard C18 Column at Elevated Temperature (60°C).

  • Method C (Thermal + Surface Optimization): Charged Surface Hybrid (CSH) C18 Column at Elevated Temperature (60°C).

Data Presentation: Comparative Performance Metrics

The following table summarizes the quantitative data obtained from injecting a 0.1 mg/mL standard solution of the analyte under the three methodologies (Isocratic elution: 80% 0.1% Formic Acid in Water / 20% Acetonitrile; Flow rate: 1.0 mL/min).

ParameterMethod A (Standard C18, 25°C)Method B (Standard C18, 60°C)Method C (CSH C18, 60°C)
Peak Shape Split / Broad PlateauSingle Peak (Tailing)Single Sharp Peak
Retention Time ( tR​ ) ~4.2 min & 4.8 min3.9 min4.1 min
Peak Width at 50% ( W50​ ) > 0.80 min0.15 min0.06 min
Tailing Factor ( Tf​ ) N/A (Split)1.85 (Fail)1.12 (Pass)
Theoretical Plates ( N ) < 2,0006,50014,200

Scientific Interpretation: Method A failed entirely due to the rotameric effect[1]. By increasing the column temperature to 60°C in Method B, we supplied enough thermal energy to accelerate the cis-trans interconversion rate far beyond the chromatographic timescale. This resulted in peak coalescence —the merging of the rotameric states into a single, time-averaged peak[2]. However, Method B still suffered from tailing ( Tf​ = 1.85) due to silanol interactions. Method C resolved this by utilizing a CSH column, which features a low-level positive surface charge that electrostatically repels the basic nitrogens of the analyte, yielding excellent peak symmetry[3].

Visualizations of Chromatographic Logic

Diagram 1: Thermodynamic Logic of Peak Coalescence

The following diagram illustrates the causal relationship between column temperature and the chromatographic profile of N-formylpiperazines.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyridine-3-Carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of pyridine-3-carbonitrile derivatives, a scaffold of significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of pyridine-3-carbonitrile derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] By understanding the characteristic fragmentation pathways of this core structure and its substituted analogues, researchers can more effectively identify and characterize these compounds in complex matrices, elucidate the structures of novel derivatives, and gain insights into their metabolic fate.

The Significance of the Pyridine-3-Carbonitrile Scaffold

The pyridine-3-carbonitrile (nicotinonitrile) core is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1][2] Derivatives have shown promise as anticancer, antibacterial, and antiviral agents, among other therapeutic applications.[3] The ability to rapidly and accurately characterize these molecules by mass spectrometry is crucial for advancing drug development programs.

Fundamentals of Mass Spectrometry and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In a typical experiment, a molecule is ionized, and the resulting molecular ion may then be subjected to fragmentation. The pattern of fragment ions produced is a unique fingerprint of the molecule's structure.

Common ionization techniques include Electron Ionization (EI), which typically produces a radical cation (M+•) and often extensive fragmentation, and Electrospray Ionization (ESI), a softer technique that usually generates a protonated molecule ([M+H]+) with less initial fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of a selected precursor ion.

The "nitrogen rule" is a useful heuristic in the mass spectrometry of nitrogen-containing compounds. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[4] Conversely, a molecule with an even number of nitrogen atoms (or no nitrogen) will have an even nominal molecular mass.[4]

Fragmentation of the Core Pyridine-3-Carbonitrile Structure

The fragmentation of the parent compound, pyridine-3-carbonitrile (nicotinonitrile), provides a baseline for understanding the behavior of its derivatives. Under electron ionization, the molecular ion is observed at m/z 104.[5] The primary fragmentation pathway involves the loss of hydrogen cyanide (HCN), a stable neutral molecule, to form a highly stable phenyl-type cation at m/z 77.[5] This is a common fragmentation pathway for aromatic nitriles. Subsequent fragmentation of the m/z 77 ion can lead to the formation of smaller fragments, such as the ion at m/z 50, through the loss of acetylene (C2H2).

G M Pyridine-3-carbonitrile [M]+• m/z 104 F1 [C5H3N]+• m/z 77 M->F1 - HCN F2 [C4H2]+• m/z 50 F1->F2 - C2H2

Caption: Proposed EI fragmentation of pyridine-3-carbonitrile.

Influence of Substituents on Fragmentation Patterns

The nature and position of substituents on the pyridine ring significantly influence the fragmentation pathways. By comparing the fragmentation of different derivatives, we can establish general rules to aid in structure elucidation.

Hydroxy and Alkoxy Derivatives

Hydroxy and alkoxy groups are common substituents in medicinal chemistry. For a generic 2-hydroxy-substituted pyridine-3-carbonitrile, a prominent fragmentation pathway is the loss of carbon monoxide (CO), a characteristic fragmentation for pyridones and hydroxypyridines.

For example, for 2-hydroxy-4-(methoxymethyl)-6-methylnicotinonitrile, the molecular ion is observed at m/z 178.[6] Its fragmentation is likely to involve initial losses related to the substituents, such as the loss of a methoxy radical (•OCH3) or formaldehyde (CH2O) from the methoxymethyl group, followed by fragmentation of the core ring structure.

Amino Derivatives

An amino group, being a strong electron-donating group, can direct fragmentation. For 2-amino-3-cyanopyridine derivatives, a common initial fragmentation step is the loss of HCN from the ring and the nitrile, or the loss of cyanamide (H2NCN). The stability of the resulting fragment ions will dictate the preferred pathway.

Alkyl and Aryl Derivatives

Alkyl-substituted pyridine-3-carbonitriles will often undergo benzylic cleavage if the alkyl group is larger than a methyl group. For instance, an ethyl-substituted derivative could lose a methyl radical (•CH3) to form a stable pyridinium-type cation. Aryl substituents can lead to complex rearrangements and fragmentations involving both the pyridine and the aryl rings.

Sulfonyl Derivatives

For derivatives containing a sulfonyl group, such as 5-(methylsulfonyl)nicotinonitrile, a characteristic fragmentation is the loss of sulfur dioxide (SO2).[7] This is often a facile process that results in a prominent fragment ion. Cleavage of the C-S bond with the loss of a methyl radical is also a possible pathway.

G cluster_hydroxy Hydroxy/Alkoxy Derivatives cluster_sulfonyl Sulfonyl Derivatives A [M]+• A1 [M - CO]+• A->A1 - CO A2 [M - R•]+ A->A2 - Alkyl radical B [M]+• B1 [M - SO2]+• B->B1 - SO2 B2 [M - CH3•]+ B->B2 - •CH3

Caption: General fragmentation pathways for substituted derivatives.

Comparative Fragmentation Data

The following table summarizes the key fragmentation data for pyridine-3-carbonitrile and provides a predictive comparison for representative substituted derivatives under typical ESI-MS/MS conditions (protonated molecules).

CompoundPrecursor Ion [M+H]+ (m/z)Key Fragment Ions (m/z)Probable Neutral Loss
Pyridine-3-carbonitrile10578HCN
2-Amino-pyridine-3-carbonitrile12093, 78HCN, NH3
2-Hydroxy-pyridine-3-carbonitrile12193, 78CO, HCN
6-Chloro-pyridine-3-carbonitrile139/141112/114, 104HCN, Cl•
5-Methylsulfonyl-pyridine-3-carbonitrile183119, 168SO2, •CH3

Experimental Protocol for LC-MS/MS Analysis

This section provides a general workflow for the analysis of pyridine-3-carbonitrile derivatives.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL to create a stock solution.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (for mixture analysis):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Drying Gas Flow: 8-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS:

    • Select the protonated molecule ([M+H]+) as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern. Collision-induced dissociation (CID) is a common activation method.[8]

4. Data Analysis:

  • Identify the [M+H]+ ion in the MS1 spectrum.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.

  • Propose fragmentation pathways based on the principles outlined in this guide.

G Sample Sample Preparation LC LC Separation (Optional) Sample->LC MS1 MS1 Analysis (Find [M+H]+) LC->MS1 MS2 MS/MS Analysis (Fragment [M+H]+) MS1->MS2 DA Data Interpretation MS2->DA

Caption: General workflow for LC-MS/MS analysis of derivatives.

Conclusion

The mass spectrometric fragmentation of pyridine-3-carbonitrile derivatives is predictable and follows established chemical principles. The core structure primarily loses HCN. The fragmentation of substituted derivatives is directed by the nature and position of the functional groups, with characteristic losses of small, stable molecules such as CO, SO2, and radicals corresponding to the substituents. By leveraging the comparative data and experimental protocols presented in this guide, researchers can confidently identify and characterize these important molecules, accelerating research and development in medicinal chemistry.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • A Mechanism Study on the (+)
  • 3-Cyanopyridine. PubChem. [Link]

  • Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. PMC. [Link]

  • Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]

  • Structural characterization of cyanidin-3,5-diglucoside and pelargonidin-3,5-diglucoside anthocyanins: Multidimensional fragmentation pathways using high performance liquid chromatography-electrospray ionization-ion trap-time of flight mass spectrometry. ResearchGate. [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. (2006). TSI Journals. [Link]

  • 3-Cyanopyridine as a bridging and terminal ligand in coordination polymers. CrystEngComm (RSC Publishing). [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. [Link]

  • Calculated electron impact ionisation fragmentation patterns. Open Research Online. [Link]

  • Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. NIST WebBook. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. [Link]

  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

  • Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry (RSC Publishing). [Link]

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. [Link]

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]

  • The Nitrogen Rule in Mass Spectrometry. Chemistry Steps. [Link]

Sources

Validation

A Comparative Guide to Identifying Common Impurities in 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the identification and control of impurities are of paramount importan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the identification and control of impurities are of paramount importance. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth analysis of common impurities associated with 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile, a key building block in medicinal chemistry. We will explore the origins of these impurities, compare state-of-the-art analytical techniques for their detection, and provide detailed experimental protocols to ensure the highest standards of quality control.

The Genesis of Impurities: A Synthetic Perspective

The purity profile of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile is intrinsically linked to its synthetic route. A common method for its preparation involves the nucleophilic aromatic substitution of a halogenated pyridine-3-carbonitrile with 1-formylpiperazine.[1] Understanding this process allows us to anticipate potential impurities arising from starting materials, by-products, and degradation.

Diagram: Synthetic Pathway and Potential Impurity Formation

cluster_reactants Starting Materials cluster_intermediates Intermediates & Side Reactions cluster_final_product Final Product & Impurities 2-chloro-3-nitropyridine 2-Chloro-3-nitropyridine pyridinylpiperazine Pyridinylpiperazine 2-chloro-3-nitropyridine->pyridinylpiperazine Nucleophilic Aromatic Substitution unreacted_sm Unreacted Starting Materials 2-chloro-3-nitropyridine->unreacted_sm piperazine Piperazine piperazine->pyridinylpiperazine piperazine->unreacted_sm over_alkylation Over-alkylation By-product pyridinylpiperazine->over_alkylation Side Reaction target_compound 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide pyridinylpiperazine->target_compound Alkylation hydrolysis_product Hydrolysis Product (Nicotinamide derivative) target_compound->hydrolysis_product degradation_product Degradation Product (e.g., N-formylpiperazine) target_compound->degradation_product Degradation (Thermal/Oxidative) Sample Sample HPLC_UV_Screening HPLC-UV Screening Sample->HPLC_UV_Screening Peak_Purity_Analysis Peak Purity Analysis HPLC_UV_Screening->Peak_Purity_Analysis Impurity_Detected Impurity Detected? Peak_Purity_Analysis->Impurity_Detected LC_MS_Analysis LC-MS Analysis Impurity_Detected->LC_MS_Analysis Yes Report Final Report Impurity_Detected->Report No Molecular_Weight_ID Molecular Weight ID LC_MS_Analysis->Molecular_Weight_ID Structure_Hypothesis Propose Structure Molecular_Weight_ID->Structure_Hypothesis Isolation_Fraction_Collection Isolation (Prep-HPLC) Structure_Hypothesis->Isolation_Fraction_Collection NMR_Analysis NMR Analysis Isolation_Fraction_Collection->NMR_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation Structure_Confirmation->Report

Sources

Comparative

Establishing a Reference Standard for 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile: A Comparative Guide

In the landscape of pharmaceutical research and development, the purity and identity of novel chemical entities are paramount. This guide provides a comprehensive framework for the establishment of a primary reference st...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity and identity of novel chemical entities are paramount. This guide provides a comprehensive framework for the establishment of a primary reference standard for 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. Furthermore, we will explore and compare alternative analytical methodologies to ensure robust and reliable characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practices behind reference standard qualification.

The Critical Role of a Reference Standard

A pharmaceutical reference standard is a highly purified and well-characterized material that serves as a benchmark for confirming the identity, strength, quality, and purity of a drug substance.[1][2] The establishment of a reference standard for 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile is a foundational step in its development pathway, enabling accurate quantification, validation of analytical methods, and consistent quality control throughout the research and manufacturing processes.[3]

Synthesis and Purification of the Primary Reference Standard

The synthesis of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route involves the reaction of a suitable 2-halopyridine-3-carbonitrile with N-formylpiperazine.

Experimental Protocol: Synthesis
  • To a solution of 2-chloropyridine-3-carbonitrile (1 equivalent) in an appropriate solvent such as acetonitrile, add N-formylpiperazine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Following synthesis, the crude product requires rigorous purification to meet the stringent requirements of a primary reference standard. A combination of purification techniques is often necessary.

Experimental Protocol: Purification
  • Column Chromatography: The crude material is subjected to silica gel column chromatography. A gradient elution system, for instance, a mixture of dichloromethane and methanol, can be employed to separate the desired product from unreacted starting materials and by-products.[5]

  • Recrystallization: The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol/water, to enhance its purity.[5] The purified solid is collected by vacuum filtration and dried under vacuum.

Comprehensive Characterization of the Reference Standard

A multi-technique approach is essential for the unambiguous characterization of the 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile reference standard.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are pivotal for confirming the molecular structure. Based on analogous structures, the following spectral characteristics are anticipated.[6][7]

    • ¹H NMR should reveal signals corresponding to the protons on the pyridine ring, the piperazine ring, and the formyl proton.

    • ¹³C NMR will show distinct peaks for the carbon atoms of the pyridine and piperazine rings, the nitrile carbon, and the formyl carbonyl carbon.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) and the amide carbonyl (C=O) functional groups.[6]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity assessment.

    • Chromatographic Conditions: A reversed-phase C18 column is typically suitable.[9][10] The mobile phase could consist of a gradient mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[11] UV detection at a wavelength where the analyte exhibits significant absorbance would be appropriate.[9]

    • Purity Determination: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the theoretical values for the molecular formula.[8]

The comprehensive characterization data for the established reference standard is summarized below:

Analytical Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ)Signals for aromatic, piperazine, and formyl protons.
¹³C NMR Chemical Shifts (δ)Resonances for all unique carbon atoms.[6]
Mass Spectrometry m/z[M+H]⁺ corresponding to the molecular weight.[8]
IR Spectroscopy Wavenumber (cm⁻¹)Characteristic peaks for C≡N and C=O stretching.[6]
HPLC Purity≥ 99.5%
Elemental Analysis % C, H, NWithin ± 0.4% of theoretical values.[8]

Comparison with Alternative Analytical Methodologies

While HPLC-UV is a robust method for routine analysis, it is crucial to have alternative or orthogonal methods to provide a comprehensive understanding of the compound's purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful alternative for the analysis of thermally stable and volatile compounds. For a compound like 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile, its suitability would depend on its thermal stability.

Advantages of GC-MS:

  • High resolution and sensitivity.

  • Provides structural information from the mass spectrum, aiding in impurity identification.

Limitations:

  • Potential for thermal degradation of the analyte in the injector or column. The N-formyl group and the piperazine ring can be susceptible to thermal stress.[1][12]

  • May require derivatization for less volatile compounds.

Experimental Protocol: Comparative Analysis by HPLC-UV and GC-MS
  • Sample Preparation: Prepare stock solutions of the 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions for linearity assessment.

  • HPLC-UV Analysis:

    • Inject the prepared solutions into a validated HPLC-UV system.

    • Column: C18, 5 µm, 4.6 x 150 mm.[9]

    • Mobile Phase: Gradient elution with a mixture of phosphate buffer (pH 6.5) and acetonitrile.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 254 nm.[9]

    • Analyze the data for linearity, precision, and accuracy.

  • GC-MS Analysis:

    • Inject the prepared solutions into a GC-MS system.

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: Optimized to ensure volatilization without degradation.

    • Oven Temperature Program: A temperature gradient to ensure good separation.

    • Carrier Gas: Helium.

    • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.

    • Analyze the data for linearity, precision, and accuracy.

Comparative Performance Data
Parameter HPLC-UV GC-MS
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) LowerPotentially higher
Limit of Quantification (LOQ) LowerPotentially higher
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Impurity Profiling Good for non-volatile impuritiesGood for volatile impurities
Thermal Stability Requirement Not requiredHigh

Potential Impurities and Degradation Products

A thorough understanding of potential impurities is critical for developing a robust analytical method and for ensuring the quality of the reference standard.

  • Process-Related Impurities:

    • Unreacted starting materials (e.g., 2-chloropyridine-3-carbonitrile, N-formylpiperazine).

    • By-products from side reactions.

  • Degradation Products:

    • Hydrolysis: The formyl group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2-(piperazin-1-yl)pyridine-3-carbonitrile.

    • Oxidation: The pyridine ring is generally stable to oxidation, but the piperazine moiety could be susceptible.[9]

    • Thermal Degradation: As mentioned, thermal stress during synthesis or analysis (e.g., in GC) could lead to decomposition.[1][12]

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

cluster_0 Synthesis & Purification 2-chloropyridine-3-carbonitrile 2-chloropyridine-3-carbonitrile Reaction Reaction 2-chloropyridine-3-carbonitrile->Reaction N-formylpiperazine N-formylpiperazine N-formylpiperazine->Reaction Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Reference Standard Reference Standard Recrystallization->Reference Standard

Caption: Workflow for the synthesis and purification of the reference standard.

Reference Standard Reference Standard Characterization Characterization Reference Standard->Characterization NMR NMR Characterization->NMR MS MS Characterization->MS IR IR Characterization->IR HPLC HPLC Characterization->HPLC Elemental Analysis Elemental Analysis Characterization->Elemental Analysis Purity & Identity Confirmed Purity & Identity Confirmed NMR->Purity & Identity Confirmed MS->Purity & Identity Confirmed IR->Purity & Identity Confirmed HPLC->Purity & Identity Confirmed Elemental Analysis->Purity & Identity Confirmed

Sources

Validation

Chromatographic Purity Assessment of Piperazine-Pyridine Building Blocks: A Comparative Guide

Introduction: The Analytical Challenge of Basic Scaffolds Piperazine-pyridine building blocks are ubiquitous in modern medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, GPCR ligands, and targe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Basic Scaffolds

Piperazine-pyridine building blocks are ubiquitous in modern medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, GPCR ligands, and targeted protein degraders. However, assessing the chromatographic purity of these highly polar, basic scaffolds presents a formidable analytical challenge.

The core issue stems from the basicity of the nitrogen atoms (piperazine pKa​ ~9.8; pyridine pKa​ ~5.2). Under standard acidic to neutral reversed-phase liquid chromatography (RPLC) conditions, these basic sites are fully protonated. When analyzed on conventional fully porous silica C18 columns, the positively charged analytes undergo secondary cation-exchange interactions with residual, deprotonated surface silanol groups ( SiO− )[1].

The Causality of Failure: This mixed-mode retention mechanism (hydrophobic partitioning + cation exchange) disrupts the uniform mass transfer of the analyte band. The result is severe peak tailing, unpredictable retention shifts, poor recovery, and the masking of closely eluting low-level impurities. To achieve a self-validating and robust purity assessment, analytical scientists must move beyond standard C18 chemistries and employ stationary phases specifically engineered to mitigate these ionic interactions.

Mechanistic Evaluation of Alternative Stationary Phases

To objectively assess purity, the chromatographic method must ensure that peak shape and retention are governed purely by partitioning, not by parasitic secondary interactions. We compare three distinct chromatographic approaches:

A. Standard Fully Porous C18 (The Baseline)

Standard C18 relies on high-purity silica end-capped to reduce silanol activity. However, even the best end-capping cannot eliminate all silanols. To force basic compounds into symmetrical peaks on these columns, analysts often resort to high-ionic-strength buffers or strong ion-pairing agents like Trifluoroacetic Acid (TFA). While TFA neutralizes silanols and forms neutral ion pairs with the basic analytes, it severely suppresses electrospray ionization (ESI) mass spectrometry signals, rendering impurity identification nearly impossible.

B. Charged Surface Hybrid (CSH) C18

CSH technology fundamentally alters the surface chemistry. By applying a reproducible, low-level positive charge to a bridged ethylene hybrid (BEH) particle surface, the stationary phase actively repels protonated basic compounds[1].

  • The Mechanistic Advantage: This electrostatic repulsion prevents the analyte from reaching residual silanols. Consequently, CSH columns exhibit exceptional mass loadability and sharp peak symmetry for basic compounds even in low-ionic-strength, MS-friendly mobile phases like 0.1% formic acid[2].

C. Hydrophilic Interaction Liquid Chromatography (HILIC)

For piperazine-pyridine derivatives that are excessively polar (LogP < 0), RPLC often fails to provide adequate retention (k' < 1), causing the analyte to elute in the void volume alongside unretained matrix components. HILIC operates via an orthogonal mechanism, utilizing a polar stationary phase (e.g., Cyanopropyl or Amide) and a highly organic mobile phase (typically >70% Acetonitrile)[3].

  • The Mechanistic Advantage: Analytes partition into a water-enriched layer immobilized on the polar stationary phase surface. This provides strong retention for highly polar bases without the need for ion-pairing reagents.

Method Development Workflow

The selection of the appropriate chromatographic mode should be dictated by the physicochemical properties of the specific building block.

G Start Piperazine-Pyridine Building Block LogP Assess Polarity (LogP / LogD) Start->LogP Hydrophilic Highly Polar (LogP < 0) LogP->Hydrophilic Lipophilic Moderate/Lipophilic (LogP > 0) LogP->Lipophilic HILIC HILIC Mode (Amide/Cyano Phase) Hydrophilic->HILIC High Organic Mobile Phase RPC Reversed-Phase Mode Lipophilic->RPC CSH Charged Surface Hybrid (CSH) C18 RPC->CSH Low Ionic Strength (e.g., 0.1% FA) Standard Standard C18 (Requires Ion-Pairing) RPC->Standard High Buffer/TFA (MS Suppressed)

Caption: Decision tree for selecting chromatographic modes for basic building blocks.

Comparative Experimental Protocols

To validate these mechanistic claims, the following self-validating experimental protocols were executed to compare the three column chemistries using a synthetic piperazine-pyridine test mixture (containing the API and a structurally similar desmethyl impurity at 0.5%).

Protocol A: Reversed-Phase Evaluation (CSH C18 vs. Standard C18)

Objective: Assess peak symmetry and resolution of basic impurities under MS-compatible conditions.

  • Column Preparation: Install a CSH C18 (2.1 x 50 mm, 1.7 µm) and a Standard Fully Porous C18 (2.1 x 50 mm, 1.7 µm) on a UHPLC system.

  • Mobile Phase:

    • A: 0.1% Formic Acid in MS-grade Water.

    • B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • System Suitability (Self-Validation): Inject a neutral marker (Toluene) to verify fundamental column packing efficiency (Target: N>10,000 ). Inject a basic marker (Amitriptyline) to evaluate surface silanol activity. If Amitriptyline Tf​>1.5 on the CSH column, the mobile phase preparation or column integrity is compromised.

  • Sample Injection: Inject 1 µL of the piperazine-pyridine sample (1 mg/mL). Record UV (254 nm) and MS (Positive ESI) data.

Protocol B: HILIC Evaluation (Cyano Phase)

Objective: Achieve adequate retention ( k′>2 ) for highly polar derivatives that elute in the void volume of RPLC.

  • Column Preparation: Install a HILIC Cyano column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical in HILIC to control the hydration layer).

    • B: MS-grade Acetonitrile.

  • Gradient Program: 95% B to 60% B over 7.0 minutes. Flow rate: 0.3 mL/min. Column Temp: 30°C.

  • System Suitability (Self-Validation): Inject Cytosine as a polar retention marker. Ensure k′>3.0 .

  • Sample Injection: Inject 1 µL of the sample dissolved in 90% Acetonitrile (Highly aqueous diluents will cause peak distortion in HILIC).

Quantitative Data Presentation

The following table summarizes the experimental results for a highly basic piperazine-pyridine building block (LogP = 0.8).

Chromatographic ParameterStandard Fully Porous C18Charged Surface Hybrid (CSH) C18HILIC (Cyano Phase)
Retention Factor ( k′ ) 0.8 (Elutes near void)2.5 (Optimal retention)4.2 (Strong retention)
Asymmetry Factor ( As​ ) 2.6 (Severe tailing)1.1 (Highly symmetrical)1.2 (Symmetrical)
Theoretical Plates ( N ) 4,500 (Loss of efficiency)14,200 (High efficiency)12,500 (High efficiency)
Impurity Resolution ( Rs​ ) 1.2 (Co-elution)3.8 (Baseline separation)2.9 (Good separation)
MS Signal Intensity High (but poor peak shape)High (Sharp peaks maximize S/N)Very High (High organic enhances ESI)
Loadability Limit < 0.5 µg on-column> 5.0 µg on-column~ 2.0 µg on-column

Data Interpretation: The Standard C18 column failed the system suitability criteria for basic compounds, exhibiting an asymmetry factor of 2.6 due to unshielded silanol interactions. This tailing masked the 0.5% desmethyl impurity. The CSH C18 column successfully repelled the protonated basic sites, yielding an As​ of 1.1 and baseline resolution of the impurity[2]. HILIC provided excellent orthogonal retention and is the recommended fallback if the building block is modified to be even more polar[3].

Conclusion & Best Practices

For the chromatographic purity assessment of piperazine-pyridine building blocks, relying on legacy fully porous C18 columns with formic acid is an analytical liability. The inherent cation-exchange interactions compromise data integrity.

Key Takeaways:

  • Adopt Surface-Modified Chemistries: Charged Surface Hybrid (CSH) columns should be the default starting point for basic building blocks. They provide the kinetic efficiency of UHPLC without the thermodynamic penalty of silanol interactions.

  • Embrace Orthogonality: If the scaffold's LogP drops below 0, immediately pivot to HILIC. Do not attempt to force RPLC retention by dropping the organic modifier to 0%, as this causes phase collapse (dewetting) in standard C18 columns.

  • Self-Validating Workflows: Always run a neutral/basic probe mixture prior to sample analysis. If the basic probe tails while the neutral probe is sharp, the stationary phase chemistry is incompatible with your analyte's pKa​ .

References

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH)
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection Source: ResearchGate URL

Sources

Comparative

Methodological Benchmarking Guide: Validating Assay Systems for Pyridine-3-Carbonitrile Kinase Inhibitors

Introduction Pyridine-3-carbonitrile derivatives—most notably the pyrazolo[1,5-a]pyridine-3-carbonitrile class, which includes FDA-approved targeted therapies like Selpercatinib—have emerged as privileged scaffolds in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine-3-carbonitrile derivatives—most notably the pyrazolo[1,5-a]pyridine-3-carbonitrile class, which includes FDA-approved targeted therapies like Selpercatinib—have emerged as privileged scaffolds in modern oncology. These compounds act as highly selective inhibitors of the RET (Rearranged during Transfection) receptor tyrosine kinase.

However, the unique physicochemical properties of the pyridine-3-carbonitrile core (high lipophilicity, extensive plasma protein binding, and inherent autofluorescence) present distinct challenges during preclinical and clinical validation. As a Senior Application Scientist, I have structured this guide to objectively benchmark modern, high-throughput assay methodologies against traditional alternatives. Each section details the mechanistic causality behind our experimental choices and provides self-validating protocols to ensure absolute scientific integrity.

Phase 1: Analytical Quantification in Biological Matrices

The Challenge: Accurately quantifying highly lipophilic pyridine-3-carbonitriles in human plasma requires overcoming severe matrix effects and achieving nanogram-per-milliliter sensitivity for pharmacokinetic (PK) profiling.

Method Comparison: LC-MS/MS vs. HPLC-UV

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is adequate for bulk formulation purity, it lacks the specificity required for biological matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the definitive gold standard [1]. By monitoring specific precursor-to-product ion transitions, LC-MS/MS physically filters out endogenous plasma lipids, providing a self-validating layer of chemical specificity that UV detection cannot match.

Table 1: Analytical Performance Benchmarks in Human Plasma
ParameterHPLC-UV (Traditional)LC-MS/MS (Optimized)Analytical Advantage
Limit of Detection (LOD) ~500 ng/mL0.01 µg/mL (10 ng/mL)50x greater sensitivity for terminal PK phases.
Specificity Retention time onlyRetention time + MRM MassEliminates false positives from co-eluting metabolites.
Run Time per Sample 15–20 minutes3–5 minutesHigh-throughput capability for clinical trials.
Matrix Interference High (Baseline noise)NegligibleIon transitions are unique to the target analyte.
Protocol: Self-Validating LC-MS/MS Workflow

Causality & Self-Validation: This protocol utilizes organic protein precipitation to deliberately denature plasma proteins, releasing the tightly bound pyridine-3-carbonitrile drug. The inclusion of Ibrutinib as an Internal Standard (IS) creates a self-validating system: because the IS experiences the exact same ionization suppression as the target analyte, the ratio of their peak areas automatically mathematically corrects for matrix effects and injection volume discrepancies.

  • Spiking & Internal Standard: Aliquot 100 µL of K2EDTA human plasma into a microcentrifuge tube. Spike with the target analyte and 10 µL of the IS (Ibrutinib, 100 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile. Rationale: Acetonitrile disrupts hydrophobic interactions, precipitating >95% of plasma proteins and preventing irreversible column fouling.

  • Extraction: Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein matrix.

  • Chromatographic Separation: Inject 5 µL of the clear supernatant onto a Zorbax SB-C18 column (50 mm × 4.6 mm, 3.5 µm). Utilize an isocratic mobile phase of Acetonitrile:Methanol:0.1% Formic Acid (20:70:10) at a flow rate of 0.7 mL/min.

  • MRM Detection: Quantify using positive electrospray ionization (ESI+). Monitor the transition m/z 526.25 → 450.16 for Selpercatinib and m/z 441.20 → 55.01 for the IS.

LCMS_Workflow S1 Plasma Spiking (Analyte + IS) S2 Protein Precipitation (Acetonitrile) S1->S2 S3 Chromatographic Separation (Zorbax SB-C18) S2->S3 S4 MRM Detection (m/z 526.25 -> 450.16) S3->S4 S5 Data Quantification S4->S5

Self-validating LC-MS/MS workflow for plasma quantification.

Phase 2: Biochemical Target Engagement

The Challenge: Determining the half-maximal inhibitory concentration (IC50) of a pyridine-3-carbonitrile against recombinant kinases without signal interference from the compound's inherent autofluorescence.

Method Comparison: TR-FRET vs. Radiometric ( 33P ) Assay

Historically, radiometric assays measuring the incorporation of 33P -ATP into a peptide substrate were the benchmark for kinase activity. Today, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), such as the HTRF® KinEASE™ assay, has superseded it [2]. TR-FRET utilizes a microsecond time delay before signal detection. This allows short-lived background autofluorescence (common in highly conjugated carbonitrile scaffolds) to completely decay, yielding a superior signal-to-noise ratio without the hazards of radioactive waste.

Table 2: Biochemical Kinase Assay Benchmarks
ParameterRadiometric ( 33P -ATP)TR-FRET (HTRF®)Assay Advantage
Detection Mechanism Isotope decay measurementTime-delayed fluorescenceEliminates radioactive handling and disposal.
Autofluorescence Interference NoneNegligible (Time-resolved)Prevents false-positive inhibition readings.
Throughput Low to MediumUltra-High (384/1536-well)Ideal for massive compound library screening.
Readout Stability Decays with isotope half-lifeStable for >24 hoursAllows batch processing and re-reading of plates.
Protocol: TR-FRET RET Kinase Inhibition Assay

Causality & Self-Validation: The TR-FRET system is inherently self-validating. The final readout is a ratiometric measurement (Emission at 665 nm / Emission at 620 nm). This ratio normalizes the specific FRET signal (665 nm) against the concentration of the Europium donor (620 nm), automatically correcting for well-to-well pipetting variations, inner-filter effects, or optical quenching by the test compound.

  • Enzyme Preparation: Dilute recombinant N-terminal GST-tagged RET kinase to 0.25 nM in kinase buffer (50 mM HEPES, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

  • Compound Incubation: Add the pyridine-3-carbonitrile inhibitor (serial dilutions in DMSO) to the enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 1 µM TK-Substrate-biotin and ATP (at the enzyme's apparent Km). Incubate for 30 minutes at 30°C.

  • Detection Phase: Stop the reaction by adding EDTA (which chelates the Mg2+ required for kinase activity). Simultaneously, add Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader using a 50 µs delay and 400 µs integration time.

TR_FRET A RET Kinase + Substrate B Add ATP & Inhibitor A->B C Phosphorylation Event B->C D Add Eu3+ Ab & XL665 Tracer C->D E FRET Readout (665nm / 620nm) D->E

TR-FRET biochemical assay workflow for RET kinase inhibition.

Phase 3: Cellular Phenotypic Validation

The Challenge: Translating biochemical inhibition into cellular efficacy (anti-proliferation) while accurately distinguishing between true cytotoxicity and temporary metabolic stalling.

Method Comparison: Luminescent ATP Assay vs. Colorimetric MTT Assay

The traditional MTT assay relies on the reduction of a tetrazolium dye by mitochondrial dehydrogenases. However, pyridine-3-carbonitriles targeting the RET/MAPK pathway can alter cellular metabolism without immediate cell death, leading to false-positive viability readings [3]. Luminescent ATP assays (e.g., CellTiter-Glo) quantify total intracellular ATP, providing a direct, metabolism-independent snapshot of the viable cell population with vastly superior linearity.

Protocol: Luminescent Cell Viability Assay

Causality & Self-Validation: This assay directly couples the presence of ATP—the fundamental unit of cellular energy—to a luminescent readout. Because ATP degrades within minutes of cell death, the luminescent signal is strictly generated by living cells, creating a self-validating metric of absolute viability that cannot be skewed by hyperactive mitochondrial enzymes.

  • Seeding: Seed RET-driven cancer cells (e.g., TT or MZ-CRC-1 cell lines) at 3,000 cells/well in a white opaque 96-well plate. Incubate overnight at 37°C in 5% CO2.

  • Treatment: Treat cells with pyridine-3-carbonitrile derivatives (ranging from 0.1 nM to 10 µM) for 72 hours.

  • Lysis & Luminescence: Add a volume of luminescent ATP reagent equal to the culture medium volume. Rationale: The reagent contains a proprietary detergent to lyse cells, alongside recombinant luciferase and luciferin. The release of intracellular ATP drives the luciferase reaction.

  • Quantification: Shake the plate for 2 minutes to induce complete lysis, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and record luminescence using a microplate reader.

RET_Pathway L Ligand (GDNF) R RET Receptor Tyrosine Kinase L->R Activates P1 RAS / MAPK Pathway R->P1 P2 PI3K / AKT Pathway R->P2 I Pyridine-3-carbonitrile Inhibitor I->R Blocks O Cell Proliferation & Survival P1->O P2->O

Mechanism of action for pyridine-3-carbonitrile RET inhibitors.

References

  • Katthala P, Kumar GS. "An LC–MS/MS method development and validation for the quantification of selpercatinib in spiked human K2EDTA plasma." Journal of Applied Pharmaceutical Science, 2026;16(03):229-235.[Link]

  • Array BioPharma / Loxo Oncology. "Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors." WIPO (PCT), WO2017011776A1, 2017.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

Introduction: A Proactive Approach to Laboratory Safety and Environmental Compliance In the landscape of drug discovery and chemical research, the synthesis of novel molecules is a daily occurrence. With this innovation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Laboratory Safety and Environmental Compliance

In the landscape of drug discovery and chemical research, the synthesis of novel molecules is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and in accordance with all regulatory standards. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile.

Section 1: Hazard Assessment and Waste Characterization

The foundation of safe disposal is a thorough understanding of the potential hazards. The structure of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile incorporates several chemical motifs, each with a known hazard profile. Our disposal protocol is therefore based on the cumulative potential risks of these components.

  • Piperazine Moiety : Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and serious eye damage.[1][2][3] They can also act as sensitizers, potentially causing allergic reactions upon repeated exposure.[2][3]

  • Pyridine Ring : Pyridine and its derivatives are often irritants to the skin, eyes, and respiratory tract.[2][4][5] They can be absorbed through the skin and may cause systemic effects.[2]

  • Carbonitrile Group (-CN) : While the toxicity of nitrile compounds can vary, many can release hydrogen cyanide upon hydrolysis or combustion. Therefore, they should be handled with care to avoid ingestion, inhalation, or skin contact.

  • Formyl Group (-CHO, an Aldehyde) : Aldehydes can be irritants and sensitizers. While some simple aldehydes can be neutralized, this is not recommended for complex molecules in a mixed waste stream due to the risk of unpredictable side reactions.[6][7]

Based on this analysis, this compound must be treated as hazardous chemical waste.

Potential Hazard Associated Functional Group Primary Safety Concern
Skin Corrosion/Irritation Piperazine, PyridineCan cause chemical burns and irritation.[2][3]
Serious Eye Damage Piperazine, PyridineMay cause irreversible eye damage upon contact.[1][2][3]
Respiratory Irritation Pyridine, Aldehyde, CarbonitrileInhalation of dust or aerosols may irritate the respiratory tract.[8]
Sensitization Piperazine, AldehydeMay cause allergic skin or respiratory reactions.[2][3]
Acute Toxicity (Oral) Piperazine, CarbonitrileMay be harmful if swallowed.[1][2][9]

Waste Classification: Hazardous Chemical Waste (Non-halogenated organic waste).

Section 2: Immediate Safety & Handling Precautions

Before beginning any work that will generate this waste, it is imperative to establish a safe handling environment. Adherence to these protocols is not merely a suggestion but a requirement for ensuring personal and environmental safety.

Required Personal Protective Equipment (PPE):

  • Eye Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[9]

  • Hand Protection : Use chemical-resistant nitrile gloves.[1][9] Disposable gloves should be changed immediately if contamination is suspected.[10]

  • Skin Protection : A flame-resistant lab coat is mandatory to protect against skin contact.[9]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If there is a risk of aerosol generation and a fume hood is not available, a NIOSH-approved respirator is required.[9]

Section 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile waste. This process ensures safety, prevents environmental contamination, and maintains regulatory compliance.

Disposal Workflow cluster_prep Preparation Phase cluster_collection Waste Collection Phase cluster_storage Storage & Disposal Phase Prep 1. Assemble PPE & Verify Fume Hood Operation Container 2. Prepare Labeled Hazardous Waste Container Prep->Container Generate 3. Generate Waste (Solid or Liquid) Container->Generate Segregate 4. Segregate Waste Stream Generate->Segregate Collect 5. Transfer Waste to Container Segregate->Collect Decon 6. Decontaminate Equipment & Work Area Collect->Decon Store 7. Store Sealed Container in Satellite Accumulation Area Decon->Store Request 8. Submit Pickup Request to Environmental Health & Safety (EHS) Store->Request Disposal 9. Professional Disposal (Incineration) Request->Disposal

Disposal workflow for 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile.

Methodology:

  • Preparation : Before starting your experiment, ensure your designated hazardous waste container is available, properly labeled, and within reach inside the fume hood.

  • Waste Segregation : It is crucial to maintain a separate waste stream for this compound. Do not mix it with other chemical wastes, especially acids, bases, or strong oxidizing agents, to prevent unforeseen reactions.[11] Collect all waste containing 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile as non-halogenated organic waste.[9]

  • Container Selection and Labeling :

    • Use a dedicated, chemically compatible, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be clearly labeled with the words "HAZARDOUS WASTE ".[11]

    • The label must also include the full chemical name: "2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile " and the approximate quantity or concentration.[11]

  • Waste Collection :

    • Solid Waste : Carefully transfer the solid chemical waste, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), into the designated solid hazardous waste container.[1]

    • Liquid Waste : Collect all solutions containing the compound, including reaction mother liquors and solvent rinses, in a designated liquid hazardous waste container. The rinsate from cleaning glassware must also be collected as hazardous waste.[9]

  • Decontamination :

    • Thoroughly decontaminate non-disposable equipment and the work surface with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All cleaning materials (e.g., paper towels, absorbent pads) used for decontamination must be disposed of as solid hazardous waste.[1][9]

  • Temporary Storage :

    • Keep the hazardous waste container tightly sealed at all times, except when adding waste.[11]

    • Store the sealed container in a designated and secure satellite accumulation area within your laboratory, away from incompatible materials.

  • Final Disposal :

    • Do not dispose of this chemical down the drain or in the regular trash.[9][11] Discharge into the environment must be avoided.[9]

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[9][11]

    • The recommended final disposal method is high-temperature incineration at a licensed chemical destruction facility.[9][12]

Section 4: Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Spill Response Spill Spill Occurs Assess Assess Spill: Minor (<100g solid / 100mL liquid) or Major? Spill->Assess Minor Minor Spill Assess->Minor Minor Major Major Spill Assess->Major Major PPE Don Appropriate PPE Minor->PPE Evacuate Evacuate Area Alert Others Call EHS/Emergency Services Major->Evacuate Contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) PPE->Contain Collect Carefully Scoop/Sweep into Hazardous Waste Container Contain->Collect DeconSpill Decontaminate Spill Area (Solvent then Soap/Water) Collect->DeconSpill DisposeMaterials Dispose of all cleanup materials as hazardous waste DeconSpill->DisposeMaterials

Decision tree for responding to a chemical spill.

Spill Cleanup Procedure (Minor Spills):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[1] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container.[9]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

For major spills, evacuate the laboratory immediately, secure the area, and contact your institution's emergency response team or EHS department.

Section 5: Emergency First Aid Procedures

  • If Inhaled : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • In Case of Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][8]

  • In Case of Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

References

  • Benchchem. (2025). Proper Disposal of (S)-1-Boc-2-(hydroxymethyl)
  • Arch Technochem. (n.d.). Education and Laboratories - Cut your Bio-Hazardous waste disposal cost and Redefine Disinfecting. Arch Technochem.
  • Benchchem. (2025). Safe Disposal of 4-(Piperazin-1-YL)
  • Benchchem. (2025).
  • Antibodies. (n.d.). Piperazine. Antibodies.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • Cayman Chemical. (2025).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 3-(Piperazin-1-yl)pyridine-4-carbonitrile. AK Scientific, Inc.
  • NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health.
  • GOV.UK. (2015). Pyridine: incident management. Public Health England.
  • CDH Fine Chemical. (n.d.). 2-(1-PIPERAZINYL)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.